Molecular weight and formula of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Executive Summary Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a specialized aliphatic building block used in the synthesis of pharmaceutical candidates. It serves as a rigidified linker, offering a constrained c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a specialized aliphatic building block used in the synthesis of pharmaceutical candidates. It serves as a rigidified linker, offering a constrained cyclobutane core that restricts conformational freedom compared to linear alkyl chains. This structural rigidity is often exploited in medicinal chemistry to improve metabolic stability and vector substituents into specific binding pockets (bioisosterism).
This guide details the physicochemical identity, synthetic pathways, and handling protocols for this compound. As a non-standard catalog item, it is frequently synthesized in situ or on-demand from its alcohol precursor.
Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Stereochemistry
Exists as cis and trans isomers regarding the 1,3-cyclobutane substitution.[1][2]
Stereochemical Considerations
The 1,3-disubstituted cyclobutane core allows for two diastereomers.[3] The spatial arrangement of the bromomethyl group relative to the carbamate is critical for biological activity.
Cis-isomer: Substituents on the same face of the ring.[3][4][5]
Trans-isomer: Substituents on opposite faces (often thermodynamically preferred and provides linear vectoring).
Synthetic Utility & Retrosynthesis
The synthesis of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically proceeds via the conversion of the corresponding primary alcohol to the alkyl bromide. The alcohol itself is derived from the reduction of 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid.
Reaction Pathway Diagram
The following flowchart illustrates the standard synthetic route from the commercially available carboxylic acid to the target bromide.
Figure 1: Synthetic workflow from the carboxylic acid precursor to the target bromide.[4][5][6][7]
Experimental Protocol: Alcohol to Bromide Conversion
Objective: Convert tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate to tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate via the Appel Reaction.
Preparation: Charge a flame-dried round-bottom flask with tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) and anhydrous DCM (0.1 M concentration).
Cooling: Cool the solution to 0°C using an ice/water bath under a nitrogen atmosphere.
Addition 1: Add Carbon tetrabromide (CBr₄, 1.2 eq) to the stirring solution. Ensure it dissolves completely.
Addition 2: Portion-wise, add Triphenylphosphine (PPh₃, 1.2 eq) over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin or PMA). The starting alcohol (lower R_f) should disappear, replaced by the less polar bromide (higher R_f).
Work-up: Concentrate the reaction mixture under reduced pressure.
Purification: The residue will contain triphenylphosphine oxide (TPPO) byproduct. Purify immediately via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Tip: TPPO precipitates in non-polar solvents; triturating the residue with cold ether/hexanes and filtering before the column can remove the bulk of the byproduct.
Quality Control & Analytics
To validate the synthesis, the following analytical signatures must be confirmed.
Mass Spectrometry (LC-MS)
Expected Pattern: The presence of a bromine atom yields a distinctive 1:1 isotopic ratio for the [M+H]⁺ or [M+Na]⁺ peaks.
Target m/z: Look for pairs separated by 2 mass units (e.g., ~264 and ~266 for M+H, though Boc groups often fragment; [M+Na]⁺ at ~286/288 is often more stable).
Proton NMR (¹H NMR, CDCl₃)
Boc Group: Strong singlet (~9H) at δ 1.44 ppm.
Bromomethyl (-CH₂Br): Doublet (or multiplet depending on isomer) typically around δ 3.40–3.50 ppm. This signal is distinctively downfield compared to the starting alcohol (-CH₂OH ~3.6 ppm) but upfield of the alcohol's O-H proton.
Cyclobutane Ring: Complex multiplets between δ 1.8–2.5 ppm.
Amine (-NH): Broad singlet, exchangeable with D₂O, ~δ 4.5–5.0 ppm.
Safety & Stability
Hazard Identification: As an alkyl bromide, this compound is a potential alkylating agent . It may act as a skin and eye irritant and a potential sensitizer.
Handling: Handle only in a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store at 2–8°C. The Boc group is acid-labile; avoid exposure to acidic fumes (HCl, TFA). The alkyl bromide moiety is sensitive to light and moisture over long periods; store under inert gas (Argon/Nitrogen).
References
PubChem. tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate (Precursor). National Library of Medicine. Available at: [Link]
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Standard protocol reference for Alcohol -> Halide conversion).
For researchers and drug development professionals working with Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate , the choice of solvent is critical not just for dissolution, but for chemical stability.[1]
Primary Recommendation (DMSO): Dimethyl sulfoxide (DMSO) is the superior solvent for stock solutions and biological assays. The compound exhibits high solubility (>100 mM) in DMSO and remains chemically stable at room temperature.
Secondary Recommendation (Methanol): While the compound is soluble in methanol (>50 mM) , this solvent poses a significant stability risk . The primary alkyl bromide moiety is susceptible to solvolysis (nucleophilic substitution) by methanol, leading to the formation of the methyl ether byproduct over time. Methanol should only be used for immediate chemical transformations or short-term analyses.[1]
Physicochemical Profile & Solubility Logic
To understand the solubility behavior of this compound without empirical data sheets, we apply structural analysis based on its functional groups.
Structural Analysis
Lipophilic Core: The cyclobutane ring and the tert-butyl group (from the Boc protection) provide substantial non-polar character.[1]
Polar Functionality: The carbamate (urethane) linker adds hydrogen bond accepting/donating capability, while the bromomethyl group introduces a polarizable bond.
The polar aprotic nature of DMSO solvates the carbamate dipole while accommodating the lipophilic Boc/cyclobutyl skeleton.[1]
Methanol
Good (>50 mg/mL)
Conditional
Soluble due to the polar carbamate, but the nucleophilic nature of MeOH risks degrading the alkyl bromide (see Section 3).
Water
Low (<1 mg/mL)
Poor
The hydrophobic Boc and cyclobutyl groups dominate, making aqueous solubility negligible without a co-solvent.
DCM
High (>100 mg/mL)
Synthesis Only
Excellent for synthesis/extraction but unsuitable for biological assays due to volatility and toxicity.[1]
Stability Risk: The Methanolysis Hazard
Critical Warning: The presence of a primary alkyl bromide (-CH₂-Br) on a strained cyclobutane ring creates a vulnerability to nucleophilic attack.[1]
In Methanol (MeOH) , a protic and nucleophilic solvent, the bromine atom can be displaced by the methoxy group (-OCH₃) via an Sₙ2 mechanism, especially if the solution is stored for prolonged periods or heated.
This degradation is often slow at room temperature but accelerates significantly at >30°C. In contrast, DMSO is non-nucleophilic under standard conditions, preserving the alkyl bromide integrity for downstream applications (e.g., substitution reactions with specific amines or thiols).
Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution in DMSO
Target Concentration: 50 mM (~13.2 mg/mL)
Volume:[1] 1 mL[1]
Weighing: Accurately weigh 13.2 mg of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate into a 1.5 mL amber glass vial (protect from light to prevent photolytic debromination).
Safeguarding Research: A Technical Guide to the Handling of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Safety Profile of a Novel Building Block Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a bifunctional molecule of signif...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safety Profile of a Novel Building Block
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a bifunctional molecule of significant interest in contemporary drug discovery and organic synthesis. Its structure, incorporating a reactive bromomethyl group and a Boc-protected amine on a cyclobutane scaffold, positions it as a versatile building block for the synthesis of complex molecular architectures. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols pertinent to Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to provide a reliable framework for its safe utilization in a research and development setting.
Section 1: Hazard Identification and Risk Assessment
While a definitive hazard profile for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is not yet established, an analysis of its structural motifs—a carbamate, a brominated alkyl halide, and a cyclobutane ring—allows for a predictive assessment of its potential risks.
1.1. Predicted GHS Hazard Classification
Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated. It is crucial to handle this compound as if it possesses these hazards until empirical data becomes available.
Hazard Class
Category
Hazard Statement
Source (Analogous Compounds)
Acute Toxicity, Oral
Category 3 or 4
H301: Toxic if swallowed or H302: Harmful if swallowed
1.2. Primary Routes of Exposure and Potential Health Effects
Inhalation: May cause respiratory tract irritation.[1]
Skin Contact: Expected to cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.
Eye Contact: Likely to cause serious eye irritation.[1]
Ingestion: Anticipated to be harmful or toxic if swallowed.[1][2]
The toxicological properties have not been fully investigated, and therefore, all appropriate precautions should be taken to minimize exposure.[3]
Section 2: Prudent Laboratory Practices and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.
2.1. Engineering Controls: The First Line of Defense
All manipulations of solid Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate and its solutions should be conducted in a well-ventilated area.
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all weighing, transferring, and reaction setup procedures to prevent the inhalation of dust or vapors.
Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to minimize the accumulation of any airborne contaminants.
2.2. Standard Operating Procedure (SOP) for Safe Handling
The following workflow is recommended to minimize exposure and ensure safe handling:
Caption: A streamlined workflow for the safe handling of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate.
2.3. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate:
PPE Category
Specification
Rationale
Eye and Face Protection
Safety glasses with side shields or chemical goggles (conforming to EN 166 or equivalent).
To protect against dust, splashes, and vapors.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber).
To prevent skin contact. It is crucial to consult the glove manufacturer's data for breakthrough times and chemical compatibility.
Body Protection
A laboratory coat or long-sleeved clothing.
To minimize skin exposure.
Respiratory Protection
Not typically required when handled in a chemical fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
To prevent inhalation of dust or vapors.
Section 3: Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[3]
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1. First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
4.2. Spill and Leak Procedures
Small Spills:
Evacuate unnecessary personnel from the area.
Wear appropriate PPE.
Carefully sweep up the solid material, avoiding the generation of dust.
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Large Spills:
Evacuate the laboratory and alert others in the vicinity.
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Prevent entry into the affected area until it has been deemed safe by trained personnel.
Section 5: Disposal Considerations
All waste generated from the handling of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate must be treated as hazardous waste.
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[5]
The following diagram illustrates the decision-making process for waste disposal:
Caption: A decision-making workflow for the proper disposal of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate waste.
Conclusion
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate presents a valuable tool for chemical innovation. By adhering to the principles of prudent laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely harness the synthetic potential of this compound. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety protocols and to continually assess the risks associated with their experimental procedures.
References
PubChem. (n.d.). tert-Butyl 3-bromobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
Alfa Aesar. (2010, October 28). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
MilliporeSigma. (n.d.). tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate. Retrieved from [Link]
Application Note: Optimized Nucleophilic Substitution Conditions for Bromomethyl Cyclobutanes
Executive Summary Bromomethyl cyclobutane (cyclobutylmethyl bromide) presents a unique dual challenge in organic synthesis: steric retardation and skeletal rearrangement . While formally a primary alkyl halide, the -bran...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bromomethyl cyclobutane (cyclobutylmethyl bromide) presents a unique dual challenge in organic synthesis: steric retardation and skeletal rearrangement . While formally a primary alkyl halide, the
-branching of the cyclobutane ring creates significant steric hindrance, reducing rates by orders of magnitude compared to unbranched primary halides. Concurrently, any conditions promoting ionization ( pathways) invariably lead to ring expansion, yielding cyclopentyl byproducts.
This guide details protocols to suppress ionization and accelerate bimolecular substitution, ensuring high fidelity of the cyclobutane ring.
Mechanistic Analysis & Challenges
The Beta-Branching Effect (Steric Drag)
Unlike ethyl bromide, where the backside of the
-carbon is exposed, bromomethyl cyclobutane possesses a "neopentyl-like" steric environment. The rigid cyclobutane ring blocks the nucleophile's approach trajectory.
conditions (e.g., mild heating in ethanol) are often too sluggish or lead to solvolysis.
The Rearrangement Trap (Ring Expansion)
The most critical failure mode is the formation of the cyclobutylcarbinyl cation . Once formed, this carbocation undergoes a rapid 1,2-alkyl shift to relieve ring strain (~26 kcal/mol), converting to the more stable cyclopentyl cation .
Pathway A (
- Desired): Concerted displacement. Ring stays intact.
Pathway B (
- Undesired): Ionization Ring Expansion Cyclopentyl substitution/elimination.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence. Success depends on accelerating the green pathway (
) while completely suppressing the red pathway (Ionization).
Optimization Strategy
To force the reaction down the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
pathway, we must manipulate the Nucleophile , Leaving Group , and Solvent .
Solvent Selection: The Dipolar Aprotic Advantage
Protic solvents (MeOH, EtOH, Water) stabilize the leaving group (Br⁻) via hydrogen bonding, which actually promotes ionization (leading to rearrangement) and deactivates the nucleophile.
Requirement: Use Polar Aprotic solvents to leave the nucleophile "naked" and highly reactive.
Solvent
Dielectric Constant ()
Suitability
Notes
DMF
36.7
Excellent
High solubility for salts (, ). High boiling point.
DMSO
46.7
Excellent
Maximizes nucleophilicity. Difficult to remove.
Acetone
20.7
Good
Standard for Finkelstein. Low boiling point limits rate.
Ethanol
24.5
Poor
Promotes solvolysis/rearrangement. Avoid.
The Finkelstein Assist (In-Situ Iodination)
Bromide is a mediocre leaving group. Iodide is excellent. By adding catalytic or stoichiometric Sodium Iodide (NaI), you convert the unreactive alkyl bromide into a highly reactive alkyl iodide in situ.
The alkyl iodide then reacts with your nucleophile much faster than the bromide would, outcompeting the rearrangement.
Standardized Protocols
Protocol A: General
Substitution (Azidation Example)
Best for: Introducing nitrogen functionalities (
, amines).
Reagents:
Bromomethyl cyclobutane (1.0 equiv)
Sodium Azide (
) (1.5 - 2.0 equiv)
Solvent: Anhydrous DMF (0.5 M concentration)
Catalyst: Sodium Iodide (0.1 equiv) - Optional but recommended
Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
(1.5 equiv) and NaI (0.1 equiv) in anhydrous DMF.
Addition: Add Bromomethyl cyclobutane (1.0 equiv) dropwise at room temperature.
Reaction: Heat the mixture to 60°C .
Note: Do not exceed 80°C. Higher temperatures increase the risk of elimination (
) or thermal rearrangement.
Monitoring: Monitor by TLC or GC-MS. Reaction typically requires 4–12 hours.
Workup: Dilute with diethyl ether and wash extensively with water (3x) to remove DMF. Dry organic layer over
and concentrate.
Safety: Azides are shock-sensitive. Do not concentrate to dryness if low molecular weight.
Protocol B: The "Finkelstein-First" Approach
Best for: Weak nucleophiles or when Protocol A fails due to steric bulk.
Step 1: Conversion to Iodide
Dissolve Bromomethyl cyclobutane (1.0 equiv) in Acetone (0.5 M).
Add Sodium Iodide (NaI) (2.0 equiv). A precipitate (NaBr) will form immediately.
Reflux for 2–4 hours.
Filter off the NaBr solid. Concentrate the filtrate to obtain Iodomethyl cyclobutane .
Stability:[1] Use immediately. Iodides are light-sensitive.
Step 2: Substitution
Dissolve the fresh Iodomethyl cyclobutane in DMF or DMSO.
Add the desired nucleophile (e.g., Potassium Phthalimide, Phenoxide).
Stir at Room Temperature or mild heat (40°C). The superior leaving group ability of Iodide allows milder conditions, preserving the ring.
Troubleshooting & Critical Parameters
Observation
Root Cause
Corrective Action
Product contains Cyclopentene
Elimination () or Rearrangement
Lower temperature. Ensure solvent is strictly aprotic (dry DMF).
Add 10-20 mol% NaI (Catalytic Finkelstein). Increase temperature slightly (max 75°C).
Precipitate in reaction
Salt formation (NaBr/NaCl)
Normal in Acetone. In DMF, salts may dissolve. Proceed with workup.
References
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Detailed discussion on halide exchange and nucleophilicity).
Cyclobutylcarbinyl Rearrangements: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link
Steric Effects in
: Streitwieser, A. (1956). "Solvolytic Displacement Reactions at the Saturated Carbon Atom." Chemical Reviews, 56(4), 571–752. (Foundational data on beta-branching retardation). Link
Synthesis of Cyclobutylmethyl Azide: Patai, S. The Chemistry of the Azido Group. Interscience Publishers, 1971. (General protocols for hindered azide synthesis).
Reactivity of Cyclobutylmethyl Systems: Majerski, Z., Borčić, S., & Sunko, D. E. (1969). "Labeling scrambling in the hydrolysis of cyclobutyl-1,1-d2-methyl methanesulfonate." Tetrahedron, 25(15), 3011-3017. Link
Application Notes and Protocols: A Comprehensive Guide to the Acid-Mediated Boc-Deprotection of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Introduction: The Strategic Importance of Amine Protection and Deprotection In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Amine Protection and Deprotection
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable protecting groups for amines.[1][2] Its widespread adoption is attributed to its remarkable stability across a broad spectrum of non-acidic conditions, including exposure to nucleophiles and bases, coupled with its clean and efficient removal under acidic catalysis.[3][4] This application note provides an in-depth protocol and expert insights into the deprotection of a specific, functionalized substrate, tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate, yielding the primary amine, 3-(bromomethyl)cyclobutanamine. This resulting molecule is a valuable bifunctional building block, poised for further elaboration in drug discovery and development programs.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage
The efficacy of acidic reagents, most notably Trifluoroacetic Acid (TFA), in cleaving the Boc group is rooted in a well-understood, multi-step mechanism.[1][2] This process is designed to proceed smoothly under relatively mild conditions, preserving the integrity of other functionalities within the molecule.
The mechanism unfolds as follows:
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[2][5][6] This initial step significantly enhances the electrophilicity of the carbonyl carbon.
Fragmentation: The protonated intermediate undergoes spontaneous fragmentation. The tert-butyl-oxygen bond cleaves to generate a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5][6]
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[3][5] The evolution of CO₂ serves as a thermodynamic driving force for the reaction.
Salt Formation: In the presence of excess acid, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding amine salt (e.g., a trifluoroacetate salt).[5]
This elegant and predictable mechanism ensures a high-yield conversion to the desired product.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocol: Deprotection of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
This protocol details a robust and reliable method for the removal of the Boc group using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
≥95% Purity
Commercial
The starting material.
Trifluoroacetic Acid (TFA)
Reagent Grade, ≥99%
Sigma-Aldrich
Highly corrosive. Handle with extreme care in a fume hood.[7]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Reagent Grade
VWR
For drying the organic layer.
Diethyl Ether or Ethyl Acetate
ACS Grade
Commercial
For extraction.
Standard Laboratory Glassware
---
---
Round-bottom flask, magnetic stirrer, separatory funnel, etc.
Step-by-Step Procedure
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate (1.0 equiv).
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. The choice of concentration is a balance between reaction efficiency and ease of handling.
Deprotection Reaction:
Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm upon acid addition.
Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv.) to the stirred solution. A common and effective formulation is a 20-50% solution of TFA in DCM.[6]
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[2]
Work-up and Isolation:
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[2][6]
The resulting residue can be azeotroped with toluene (3 x 10 mL) to ensure complete removal of residual TFA.[6]
Dissolve the residue in an appropriate organic solvent, such as ethyl acetate or DCM.
Carefully transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: This will generate CO₂ gas, which can cause pressure buildup. Vent the separatory funnel frequently and with care.[2][9]
Wash the organic layer sequentially with water and then with brine.
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)cyclobutanamine.
Purification:
The crude product can be used directly in the next step if sufficiently pure. Otherwise, it can be purified by standard techniques such as column chromatography on silica gel or crystallization.[2]
Caption: Experimental workflow for Boc deprotection.
Trifluoroacetic Acid is a hazardous chemical that demands strict adherence to safety protocols. It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[7][10][11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (double-gloving is recommended).[7][10][12]
Ventilation: All manipulations involving TFA must be conducted in a properly functioning chemical fume hood to prevent inhalation of its corrosive vapors.[12]
Spill and Exposure: An emergency shower and eyewash station must be immediately accessible.[10] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]
Waste Disposal: Dispose of TFA-containing waste according to institutional and local regulations for hazardous chemical waste.
Field-Proven Insights & Troubleshooting
Incomplete Reaction: If monitoring shows incomplete conversion, the reaction time can be extended, or a slight excess of TFA may be added.
Alternative Work-up: For substrates that may be sensitive to aqueous basic work-up, or for small-scale reactions, the TFA salt of the amine can often be isolated by simply evaporating the solvent and TFA.[6] The salt can then be used directly in subsequent reactions or neutralized at a later stage.
Side Reactions: The tert-butyl cation generated during the reaction is a reactive electrophile. While the substrate , tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate, does not contain highly susceptible functionalities (like tryptophan or methionine residues), be aware that electron-rich aromatic rings or other nucleophilic sites can potentially be alkylated.[2][14] In such cases, the addition of a cation scavenger (e.g., anisole or triisopropylsilane) to the reaction mixture is advisable.
Conclusion
The acid-mediated deprotection of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate using Trifluoroacetic Acid is a highly efficient and reliable transformation. By understanding the underlying mechanism, adhering to the detailed protocol, and observing all safety precautions, researchers can confidently generate the valuable 3-(bromomethyl)cyclobutanamine intermediate. This procedure exemplifies a foundational technique in modern synthetic chemistry, enabling the advancement of complex molecule synthesis in the pharmaceutical and chemical sciences.
References
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link]
Incorporating cyclobutane linkers into peptidomimetics using bromomethyl reagents
Topic: Incorporating Cyclobutane Linkers into Peptidomimetics using Bromomethyl Reagents Abstract Peptidomimetics offer a promising avenue for drug discovery, combining the target specificity of peptides with the enhance...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Incorporating Cyclobutane Linkers into Peptidomimetics using Bromomethyl Reagents
Abstract
Peptidomimetics offer a promising avenue for drug discovery, combining the target specificity of peptides with the enhanced stability and bioavailability of small molecules. A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive shape, thereby increasing potency and resistance to enzymatic degradation. The cyclobutane ring, with its unique puckered three-dimensional structure, serves as an exceptional scaffold for this purpose. This guide provides a comprehensive overview and detailed protocols for incorporating cyclobutane linkers into peptide backbones via macrocyclization, utilizing the efficient S-alkylation of cysteine residues with bis(bromomethyl)cyclobutane reagents. We will explore the underlying rationale, step-by-step synthetic procedures, characterization techniques, and critical troubleshooting advice for researchers aiming to leverage this powerful strategy.
Introduction: The Rationale for Cyclobutane-Constrained Peptides
The therapeutic potential of peptides is often hampered by their poor metabolic stability and high conformational flexibility. Macrocyclization is a proven strategy to overcome these limitations. While various linkers exist, the cyclobutane moiety offers a unique combination of properties that make it an increasingly attractive tool in medicinal chemistry.[1]
Conformational Rigidity and Pre-organization: Unlike flexible alkyl chains or planar aromatic systems, the puckered, non-planar structure of the cyclobutane ring introduces a rigid constraint.[1][2] This rigidity can pre-organize the peptide into a specific conformation that is optimal for binding to its biological target, reducing the entropic penalty upon binding and potentially increasing affinity.[3][4]
Enhanced Metabolic Stability: The carbon-carbon bonds of the cyclobutane linker are impervious to protease cleavage, a primary degradation pathway for linear peptides.[5] This significantly enhances the in-vivo half-life of the resulting peptidomimetic.
Improved Physicochemical Properties: Replacing aromatic linkers with saturated scaffolds like cyclobutane increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 character is often correlated with improved solubility, reduced metabolic liabilities, and higher clinical success rates for drug candidates.[6]
Versatile Bioisostere: The cyclobutane ring can act as a bioisostere for other chemical groups, such as alkenes, gem-dimethyl units, or even phenyl rings, allowing chemists to fine-tune steric bulk and exit vectors while improving drug-like properties.[1][5][6]
This application note focuses on a robust method for peptide cyclization: the bis-alkylation of two cysteine thiol side chains with a cis- or trans-1,3-bis(bromomethyl)cyclobutane linker. This reaction is highly efficient and proceeds under conditions compatible with standard solid-phase peptide synthesis (SPPS).[7][8]
Experimental Design and Workflow
The overall strategy involves synthesizing a linear peptide precursor containing two cysteine residues at appropriate positions, followed by on-resin cyclization with the bromomethyl reagent, and concluding with cleavage, purification, and analysis.
Caption: Figure 1. Overall experimental workflow.
Materials and Reagents
Reagent/Material
Grade
Recommended Supplier
Fmoc-protected amino acids
Synthesis Grade
Sigma-Aldrich, Novabiochem
Rink Amide MBHA Resin
100-200 mesh
Novabiochem
N,N-Dimethylformamide (DMF)
Peptide Synthesis Grade
Fisher Scientific
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
Piperidine
ACS Grade
Sigma-Aldrich
HATU
Synthesis Grade
Chem-Impex
N,N-Diisopropylethylamine (DIPEA)
Peptide Synthesis Grade
Sigma-Aldrich
1,3-Bis(bromomethyl)cyclobutane
>95%
Enamine, Custom Synthesis
Trifluoroacetic acid (TFA)
Reagent Grade
Sigma-Aldrich
Triisopropylsilane (TIS)
99%
Sigma-Aldrich
1,2-Ethanedithiol (EDT)
98%
Sigma-Aldrich
Acetonitrile (ACN)
HPLC Grade
Fisher Scientific
Water
HPLC Grade
Fisher Scientific
Detailed Protocols
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol details a standard automated or manual Fmoc-SPPS procedure. The example sequence is Ac-Cys-Ala-Gly-His-Cys-NH₂. The two cysteine residues are positioned at i and i+4, a common spacing for stabilizing alpha-helical structures.
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x).
Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH, 4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in 1.5 mL DMF for 2 minutes. Add this solution to the resin and agitate for 1 hour.
Wash: Wash the resin with DMF (5x) and DCM (3x). Confirm coupling completion with a Kaiser test.
Repeat: Repeat steps 2-4 for each amino acid in the sequence (His(Trt), Gly, Ala, Cys(Trt)).
N-terminal Acetylation: After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes. Wash thoroughly with DMF and DCM.
Final Wash and Dry: Wash the resin with DCM (5x) and dry under vacuum for 1 hour.
Protocol 2: On-Resin Cyclization with 1,3-Bis(bromomethyl)cyclobutane
This is the critical step for linker incorporation. Performing the reaction on the solid support under high dilution conditions favors the desired intramolecular cyclization over intermolecular oligomerization.
Caption: Figure 2. Cyclization Reaction Scheme.
Trityl Deprotection of Cysteines: Treat the peptide-resin with a solution of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 minutes. Repeat this process 4-5 times until the yellow color from the trityl cation is no longer observed. Wash the resin immediately and thoroughly with DMF (10x) to remove all traces of acid.
Causality Note: The trityl (Trt) protecting groups on the cysteine side chains must be removed to expose the free thiol (-SH) nucleophiles. A short, repetitive TFA treatment minimizes premature cleavage from the acid-labile Rink Amide linker.
Prepare Reagent Solution: In a separate flask, prepare a 0.05 M solution of 1,3-bis(bromomethyl)cyclobutane (1.5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF. Use a volume sufficient to swell the resin completely (e.g., 10 mL for 100 mg resin).
Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the thiol groups, generating the more nucleophilic thiolate anion (S⁻). High dilution is critical to ensure the two ends of the same peptide find the linker rather than reacting with other peptide chains.
Cyclization Reaction: Add the reagent solution to the peptide-resin. Agitate gently at room temperature for 12-18 hours under a nitrogen or argon atmosphere.
Wash: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x).
Dry: Dry the resin under vacuum for at least 2 hours before cleavage.
Protocol 3: Cleavage and Deprotection
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 94% TFA, 2.5% H₂O, 2.5% EDT, and 1% TIS.
Causality Note: TIS and H₂O act as scavengers for carbocations generated from other side-chain protecting groups (e.g., His(Trt)). EDT is a scavenger specifically for any remaining trityl groups and helps maintain a reducing environment.
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA by ~80% with a gentle stream of nitrogen. Precipitate the crude peptide by adding it dropwise to 10 mL of ice-cold diethyl ether.
Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold ether.
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 4: Purification and Characterization
Purification: Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water. Purify using preparative RP-HPLC with a C18 column, using a gradient of 0-60% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.
Characterization: Collect the fractions corresponding to the major peak. Confirm the identity and purity of the cyclized peptide using analytical RP-HPLC and verify the mass using MALDI-TOF or ESI-MS. The expected mass should correspond to the linear peptide sequence plus the mass of the cyclobutane-dimethyl linker (C₆H₁₀, MW = 82.14) minus two protons.
Expected Results and Data Analysis
Successful synthesis and cyclization will yield a major product with the correct molecular weight and a distinct retention time on RP-HPLC compared to the linear precursor.
Parameter
Expected Outcome
Notes
Crude Purity
20-50%
Varies with sequence and cyclization efficiency.
Final Purity
>95%
After RP-HPLC purification.
Overall Yield
5-15%
Typical for multi-step synthesis and purification of cyclic peptides.
Mass Spec (ESI-MS)
[M+H]⁺ = 627.3 Da
For Ac-Cys-Ala-Gly-His-Cys-NH₂ + C₆H₁₀ linker.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No or low cyclization
1. Incomplete deprotection of Cys(Trt) groups. 2. Inactive bromomethyl reagent. 3. Insufficient base (DIPEA).
1. Extend TFA treatment for Trt removal; verify with Ellman's test. 2. Use fresh, high-quality reagent. 3. Increase equivalents of DIPEA to 8-10 eq.
Significant oligomerization
Reaction concentration is too high, favoring intermolecular reaction.
Decrease peptide loading on the resin or significantly increase the solvent volume during the cyclization step (target <0.01 M).
Multiple product peaks
1. Racemization during coupling. 2. Oxidation of free thiols to form disulfide dimers. 3. Incomplete side-chain deprotection.
1. Use HATU/DIPEA; avoid prolonged pre-activation times. 2. Work under an inert atmosphere; add a reducing agent like DTT to the purification buffer. 3. Extend final cleavage time; ensure an effective scavenger cocktail.
Conclusion and Future Perspectives
The incorporation of cyclobutane linkers using bis(bromomethyl) reagents represents a powerful and accessible strategy for generating conformationally constrained peptidomimetics. This method leverages well-established SPPS and cysteine alkylation chemistry to create novel structures with enhanced stability and potentially superior biological activity.[7][8] The resulting rigid scaffolds are valuable for a range of applications, from stabilizing alpha-helices for disrupting protein-protein interactions to designing potent and selective enzyme inhibitors.[3] Future work can explore the differential effects of cis vs. trans cyclobutane isomers on peptide conformation and the synthesis of novel cyclobutane-containing amino acids for direct incorporation into the peptide backbone.[2][9]
References
Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. PubMed. Available at: [Link]
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. Available at: [Link]
Cyclobutane-containing peptides. ElectronicsAndBooks. Available at: [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]
Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. ACS Publications. Available at: [Link]
Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. ACS Publications. Available at: [Link]
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at: [Link]
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Royal Society of Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Cross-Coupling Architectures for tert-Butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate (referred to herein as Compound 1 ) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It offers a conformationally restricted linker that positions pharmacophores with precise vectors, distinct from flexible alkyl chains or planar phenyl rings.
However, functionalizing Compound 1 via cross-coupling presents three specific mechanistic hurdles:
-Hydride Elimination: The primary alkyl bromide motif possesses accessible -hydrogens. Standard Pd-catalyzed conditions often favor rapid -elimination over reductive elimination, yielding the useless exocyclic alkene by-product.
Slow Oxidative Addition: Electron-rich alkyl halides undergo oxidative addition to Pd(0) significantly slower than aryl halides.
Stereochemical Integrity: While the bromide is exocyclic, maintaining the cis/trans ratio of the cyclobutane ring is critical for biological activity.
The Solution Architecture
This guide details three distinct protocols to overcome these barriers, selected based on the coupling partner and available instrumentation.
Strategy
Methodology
Key Coupling Partner
Primary Advantage
A
Suzuki-Miyaura (Fu Conditions)
Aryl/Heteroaryl Boronic Acids
Scalable, air-stable reagents, high functional group tolerance.
B
Ni/Photoredox Dual Catalysis
Aryl Bromides
Mildest conditions, prevents -elimination via radical capture.
C
Negishi Coupling
Aryl Halides (via Zn-Insertion)
Highest reactivity for sterically demanding partners.
Part 2: Decision Matrix & Mechanistic Logic
The choice of method depends heavily on the availability of the coupling partner (Boronic acid vs. Halide) and the desired stereochemical outcome.
Figure 1: Strategic Decision Matrix for coupling Compound 1. Select the pathway based on the counter-substrate availability.
Part 3: Detailed Protocols
Protocol A: The "Gregory Fu" Suzuki-Miyaura Coupling
Best for: Coupling with diverse boronic acids; Scalable synthesis.
The Science:
Standard Suzuki conditions (
) fail here. We utilize Gregory Fu’s modification , employing bulky, electron-rich phosphines like or . These ligands facilitate the difficult oxidative addition to the alkyl bromide and, crucially, occupy the coordination sphere to block the -hydride elimination pathway.
Materials:
Substrate: Compound 1 (1.0 equiv)
Partner: Aryl Boronic Acid (1.5 equiv)
Catalyst:
(5 mol%)
Ligand:
(Tricyclohexylphosphine) (10 mol%) — Note: Use salt for better air stability, adding extra base.
Best for: "Knitting" complex fragments; Mildest conditions (Room Temp).
The Science:
This method bypasses the slow oxidative addition of Pd to alkyl halides.[4] Instead, an Iridium photocatalyst generates a radical at the alkyl position via Halogen-Atom Transfer (XAT) or Single Electron Transfer (SET). This radical is captured by a Nickel catalyst that has already oxidatively added the Aryl Bromide.[5] This "radical rebound" mechanism is immune to
Reductant/Base: TDAE or Hantzsch Ester (Stoichiometric) OR Silicates (if using MacMillan protocol). Recommendation: Use the MacMillan Silyl Radical Activation for highest reliability.
Reagent:
(Tris(trimethylsilyl)silane) (1.0 equiv)
Base:
(anhydrous)
Light Source: Blue LED (450 nm, ~34W)
Step-by-Step Procedure:
Catalyst Premix: In a vial, mix
(11 mg) and (13 mg) in DME (2 mL). Sonicate until fully dissolved (green solution).
Reaction Assembly: To a 20 mL vial equipped with a stir bar, add:
Compound 1 (1.0 mmol)
Aryl Bromide (1.0 mmol)
Iridium Photocatalyst (11 mg, 0.01 mmol)
(212 mg, 2.0 mmol)
Solvent & Catalyst: Add DME (8 mL) and the pre-formed Ni-ligand solution.
Activator: Add
(308 , 1.0 mmol).
Degassing: Sparge with Nitrogen for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
Irradiation: Seal with a septum. Place 2–3 cm from the Blue LED fan-cooled setup. Stir at Room Temp for 12–18 hours.
Workup: Filter through a Celite pad to remove solids. Concentrate and purify.
Figure 2: Mechanistic pathway of the Ni/Photoredox dual catalysis. Note the convergence of the Alkyl Radical and the Organonickel species.
Part 4: Troubleshooting & Optimization
Problem
Diagnosis
Corrective Action
Low Yield (<20%)
Catalyst Poisoning
Ensure rigorous degassing. Use fresh (it oxidizes rapidly).
-Elimination Product
Alkene observed by NMR
Switch from Protocol A (Pd) to Protocol B (Ni). Ni pathways are faster than -elimination.
Protodehalogenation
Product is H-capped (reduced)
Reaction is "too wet" (Suzuki) or Hydrogen Atom Transfer from solvent (Photo). Use deuterated solvent to confirm source.
Stereochemical Scrambling
cis/trans ratio changes
Radical pathways (Protocol B) are planar. If stereoretention is vital, use Protocol C (Negishi) with Pd-PEPPSI catalyst.
References
Netherton, M. R., & Fu, G. C. (2001).[4] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess
-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014).
-carboxyl -carbons with aryl halides. Science, 345(6195), 437-440.
Lu, X., Xiao, B., Zhang, Z., Gong, T., Su, W., Yi, J., ... & Fu, Y. (2016).[7] Practical Carbon–Carbon Bond Formation from Alkyl Chlorides and Grignard Reagents.[4] Nature Communications, 7, 11132.
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.
Synthesis of novel amino acids from Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Executive Summary This application note details the protocol for synthesizing novel, conformationally restricted -amino acids using Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate (Compound 1 ) as the key electrophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing novel, conformationally restricted
-amino acids using Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate (Compound 1 ) as the key electrophilic building block.
The resulting amino acids serve as rigid bioisosteres of Lysine and Ornithine. By incorporating the cyclobutane ring into the side chain, researchers can restrict the
(chi) torsional angles, reducing the entropic penalty of receptor binding and potentially improving potency and metabolic stability (ADME properties) in peptide therapeutics.
Strategic Analysis & Retrosynthesis
The core challenge in synthesizing non-natural amino acids from alkyl halides is controlling stereochemistry at the
-carbon while preventing side reactions such as elimination (dehydrohalogenation) of the starting material.
We utilize the O’Donnell Phase-Transfer Catalyzed (PTC) Alkylation method. This approach is superior to the Schöllkopf bis-lactim ether method for this specific application due to higher scalability, mild aqueous conditions, and the avoidance of cryogenic temperatures.
Mechanism of Action:
Activation: The glycine Schiff base (benzophenone imine) is deprotonated at the interface of a biphasic system (Toluene/50% KOH) by a chiral quaternary ammonium catalyst.
Asymmetric Induction: The chiral catalyst forms a tight ion pair with the enolate, blocking one face of the molecule.
Alkylation: The chiral enolate attacks the bromomethyl group of Compound 1 via an
mechanism.
Hydrolysis: Acidic hydrolysis removes the protecting groups to yield the free amino acid.
Diagram 1: Retrosynthetic Pathway (DOT)
Caption: Retrosynthetic disconnection showing the convergence of the cyclobutyl electrophile and glycine nucleophile.
Objective: Couple the cyclobutyl ring to the glycine backbone with high enantioselectivity.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Glycine Imine (1.2 equiv) and the Cinconidine Catalyst (10 mol%) in Toluene (0.1 M concentration relative to electrophile).
Addition: Add Compound 1 (1.0 equiv) to the solution.
Initiation: Cool the mixture to 0°C. Vigorously stir the organic phase and add 50% aqueous KOH (10 equiv) in one portion.
Critical Note: Vigorous stirring (≥1000 RPM) is essential to maximize the interfacial surface area for the phase-transfer mechanism.
Reaction: Allow the reaction to proceed at 0°C for 12–24 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or HPLC. The starting bromide (Rf ~0.5) should disappear, and a less polar product (Rf ~0.7) should appear.
Quench: Dilute with water (equal volume to toluene) and separate phases.
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude imine via Flash Column Chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Yield Target: 85-95%.
State: Viscous yellow oil.
Phase 2: Hydrolysis & Deprotection
Objective: Remove the benzophenone directing group and the tert-butyl ester/carbamate to release the free amino acid.
Solubilization: Dissolve the purified alkylated imine in THF (0.2 M).
Mild Hydrolysis (Imine cleavage): Add 1N HCl (2 equiv) and stir at Room Temperature (RT) for 2 hours.
Observation: The yellow color of the imine will fade as benzophenone is released.
Workup: Wash the mixture with diethyl ether (2x) to remove the cleaved benzophenone. The amino acid ester remains in the aqueous acidic layer.
Global Deprotection (Optional): To obtain the fully unprotected diamino acid (Lysine analog), treat the aqueous phase with 6N HCl and reflux for 4 hours.
Note: This removes the Boc group on the cyclobutane and the tert-butyl ester on the carboxylate.
Isolation: Concentrate the aqueous layer to dryness. Re-dissolve in minimum water and apply to a Dowex 50W-X8 cation exchange column. Elute with 1M NH₄OH. Lyophilize fractions containing the product.
Diagram 2: Experimental Workflow (DOT)
Caption: Step-by-step workflow from reaction initiation to final isolation.
Quality Control & Validation
To ensure the protocol is self-validating, verify the following analytical markers:
¹H NMR (D₂O, 400 MHz):
Look for the disappearance of the benzophenone aromatic signals (7.3–7.8 ppm).
Diagnostic Signal: The
-proton of the new amino acid should appear as a triplet or dd around 3.8–4.0 ppm.
Cyclobutane Ring: Multiplets in the 1.8–2.5 ppm range corresponding to the ring protons.
Chiral HPLC:
Column: Chiralpak AD-H or equivalent.
Mobile Phase: Hexane/IPA (90:10).
Target ee: >90% (if using Cinconidine catalyst).
Mass Spectrometry (ESI+):
Confirm [M+H]⁺ peak matching the calculated mass of the diamino acid.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Stirring rate too low.
Increase RPM to >1000 to ensure efficient phase transfer.
Racemization
Temperature too high during base addition.
Strictly maintain 0°C or -10°C during KOH addition.
Elimination Product
Base concentration too high; "E2" competition.
Switch from 50% KOH to solid CsOH·H₂O or reduce temperature.
Incomplete Hydrolysis
Steric bulk of t-butyl ester.
Increase reflux time in 6N HCl or use TFA/DCM (1:1) for ester cleavage.
References
Radchenko, D. S., et al. (2010). "Confining the
space of basic natural amino acids: cyclobutane-derived -constrained analogues of arginine, lysine and ornithine."[1] Journal of Organic Chemistry.
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.
Grygorenko, O. O., et al. (2011). "Conformationally Restricted Amino Acids and Derivatives in Medicinal Chemistry." Chemical Reviews.
Scale-up synthesis procedures for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Application Note: Scale-Up Synthesis of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate Executive Summary This guide details the scale-up synthesis of tert-butyl N-[cis-3-(bromomethyl)cyclobutyl]carbamate , a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scale-Up Synthesis of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Executive Summary
This guide details the scale-up synthesis of tert-butyl N-[cis-3-(bromomethyl)cyclobutyl]carbamate , a critical linker motif in medicinal chemistry, particularly for PROTACs and fragment-based drug discovery.[1] While the cis-isomer is the standard commercial building block (often derived from cis-3-aminocyclobutanecarboxylic acid), the protocols herein are adaptable to the trans-isomer with appropriate starting materials.[1]
Two distinct synthetic pathways are presented to address different scale and equipment constraints:
Route A (The "Clean" Process - Recommended for >100g): A stepwise Mesylation/Bromination sequence that avoids difficult phosphorus byproducts.[1]
Route B (The "Rapid" Process - Recommended for <100g): An optimized Appel reaction featuring a modern
-mediated workup for efficient triphenylphosphine oxide (TPPO) removal.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the efficient conversion of the carboxylic acid precursor to the primary bromide while maintaining the cyclobutane ring integrity and stereochemistry.
Figure 1: Retrosynthetic logic flow. The stereocenter on the ring is established in the starting material and retained as the reaction occurs at the exocyclic methyl group.
Safety & Hazards (Critical)
Alkyl Bromides: The target compound is a primary alkyl bromide and a potential alkylating agent. Handle with high containment (fume hood, double gloves).
Isobutyl Chloroformate (IBCF): Moisture sensitive and lachrymator.[1] Generates
Figure 2: Process flow for the recommended Route A (Mesylate/LiBr), highlighting the critical temperature control points.[1]
References
TPPO Removal Protocol: Moschetta, E. G., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[7] Organic Process Research & Development, 2024.[7] [1]
Mixed Anhydride Reduction: Rodriguez, M., et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 1991, 32(7), 923-926. [1]
Minimizing elimination side reactions when using Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Welcome to the technical support center for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing elimination side reactions and optimizing nucleophilic substitution. The unique structural features of this reagent, namely the primary bromide attached to a strained cyclobutane ring, present specific challenges and opportunities in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate?
A1: The primary competing reactions are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). As a primary alkyl bromide, it is susceptible to both pathways. The SN2 reaction leads to the desired substitution product where the bromine atom is replaced by a nucleophile. The E2 reaction is an undesired side reaction that results in the formation of a methylene cyclobutane derivative.
Q2: How does the cyclobutane ring influence the reactivity of the bromomethyl group?
A2: The cyclobutane ring has significant ring strain due to non-ideal bond angles (approximately 88° instead of the ideal 109.5° for sp³ hybridized carbons) and adopts a puckered or "butterfly" conformation to relieve some torsional strain.[1][2] This inherent strain can influence the transition states of both SN2 and E2 reactions. For an SN2 reaction, the transition state involves a five-coordinate carbon, which can be sterically hindered by the adjacent cyclobutane ring.[3][4] For E2 reactions, the stability of the resulting exocyclic double bond in the methylene cyclobutane product is a key factor.
Q3: What is the general stability of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate?
A3: Like many primary alkyl bromides, Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is reasonably stable under neutral conditions at room temperature. However, it is susceptible to decomposition in the presence of strong bases, nucleophiles, and at elevated temperatures. The Boc protecting group is sensitive to strong acids.
Troubleshooting Guide: Minimizing Elimination Side Reactions
Issue 1: High Percentage of Elimination Product Observed
You are observing a significant amount of the methylene cyclobutane byproduct in your reaction mixture, reducing the yield of your desired substitution product.
The E2 elimination pathway is favored under certain conditions. Here’s how to diagnose the cause and implement solutions:
1. The Nature of the Nucleophile/Base:
Problem: You are using a strong, sterically hindered base. Strong, bulky bases are poor nucleophiles and preferentially abstract a proton, favoring the E2 pathway.[5][6][7][8][9]
Solution: Switch to a good nucleophile that is a weak base. For example, if you are trying to introduce a nitrogen-containing group, use an azide (N₃⁻) or a primary/secondary amine under non-basic or mildly basic conditions, rather than a highly basic amide. For oxygen nucleophiles, consider using a carboxylate salt rather than an alkoxide.
2. Reaction Temperature:
Problem: The reaction is being run at an elevated temperature. Elimination reactions are generally favored entropically and have a higher activation energy than substitution reactions. Thus, higher temperatures favor elimination.[10]
Solution: Lower the reaction temperature. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.
3. Choice of Solvent:
Problem: You are using a polar protic solvent (e.g., ethanol, methanol). Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially increasing its basic character, which can favor elimination.[1]
Solution: Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile are excellent choices for SN2 reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive, promoting the desired substitution pathway.[1]
4. Steric Hindrance:
Problem: Your nucleophile is sterically bulky. A sterically hindered nucleophile will have difficulty accessing the electrophilic carbon for an SN2 attack, making the more accessible beta-protons a more likely target, leading to elimination.[5][6][7]
Solution: If possible, choose a less sterically hindered nucleophile. If the bulky nucleophile is essential, carefully optimize the other reaction conditions (low temperature, polar aprotic solvent) to disfavor elimination.
Parameter
To Favor SN2 (Substitution)
To Favor E2 (Elimination)
Rationale
Nucleophile/Base
Good nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻, RCOO⁻)
Strong, sterically hindered base (e.g., t-BuOK, DBU)
Strong, bulky bases are poor nucleophiles and preferentially abstract a proton.
Temperature
Low to moderate (e.g., 0 °C to RT)
High
Elimination has a higher activation energy and is entropically favored.
Solvent
Polar aprotic (e.g., DMSO, DMF, Acetone)
Can be run in various solvents, but protic solvents may favor elimination by solvating the nucleophile.
Polar aprotic solvents enhance nucleophilicity.
Substrate
Primary alkyl halide (like the topic compound)
Tertiary > Secondary > Primary
The topic compound's primary nature inherently favors SN2, but E2 is a strong competitor.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (Favoring SN2)
This protocol is designed to minimize elimination by using a non-nucleophilic base in a polar aprotic solvent at a controlled temperature.
Materials:
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Primary or secondary amine (1.1 eq)
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Nitrogen or Argon atmosphere
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the amine and dissolve it in the chosen anhydrous solvent.
Add the non-nucleophilic base (DIPEA or TEA) to the solution.
In a separate flask, dissolve Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate (1.0 eq) in the anhydrous solvent.
Slowly add the solution of the alkyl bromide to the amine solution dropwise at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing SN2 and E2 Pathways
Caption: A decision tree for troubleshooting and minimizing E2 elimination byproducts.
References
Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
El-Sayed, M. A. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 15(4), 276-288.
LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]
Hathaway, B. A., Ball, D. J., & McAllister, M. K. (2016). Investigating Steric Effects in SN2 Substitution Reactions: Reactions of Acetaminophen with Alkyl Halides.
Wouters, J., & Oestreich, M. (2020).
LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
Filo. (2025, December 2). What is the product of the following reaction? A cyclobutane ring with a... Retrieved from [Link]
The Organic Chemistry Tutor. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule [Video]. YouTube. Retrieved from [Link]
Wang, Q., & Chen, J. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2715-2741.
LibreTexts. (2023, July 12). 27.3: Introduction to Elimination Reactions. Chemistry LibreTexts. Retrieved from [Link]
Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions? Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
Chegg. (2022, December 19). Solved Q 4(a) [40 Marks] The reaction of bromomethyl. Retrieved from [Link]
Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Retrieved from [Link]
BCP Mad. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. Retrieved from [Link]
Chemistry Steps. (2020, December 23). Zaitsev's Rule – Regioselectivity of E2 Elimination Reactions. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mechanism of nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes. Retrieved from [Link]
OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Retrieved from [Link]
Fiveable. (n.d.). Key Concepts of Elimination Reactions. Retrieved from [Link]
Chegg. (2023, August 4). Solved When (bromomethyl)cyclobutane is heated with methanol. Retrieved from [Link]
LibreTexts. (2021, December 15). 8.1: E2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
Chegg. (2023, July 13). Solved QUESTION 4 [TOTAL: 33.33] Q 4 (a) [40 Marks] When. Retrieved from [Link]
Ueno, M., Yonemoto, M., Hashimoto, M., Wheatley, A. E. H., Naka, H., & Kondo, Y. (2007). Nucleophilic aromatic substitution using Et3SiH/cat. t-Bu-P4 as a system for nucleophile activation.
Kaur, P., Utreja, D., & Sharma, S. (2021). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. ChemistrySelect, 6(32), 8235-8240.
Chegg. (2018, December 21). Solved Q 4(a) [40 Marks] The reaction of bromomethyl. Retrieved from [Link]
Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (f) (R)-2-bromobutane → (S)-2-methylbutan-1-amine. Retrieved from [Link]
PubChem. (n.d.). Tert-butyl n-[3-(bromomethyl)cyclohexyl]carbamate. Retrieved from [Link]
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 12(3), 453–458.
Wang, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
Takeda, K., et al. (2026). Stereospecific nucleophilic substitution at all-carbon quaternary centers of 3,3-dialkylcyclobutanones with chloride. ChemRxiv.
LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. Retrieved from [Link]
Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett, 2010(12), 1815-1818.
LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
Arnold, F. H., et al. (2017). Enzymatic Construction of Highly Strained Carbocycles. Science, 358(6360), 215-219.
This guide addresses the optimal solvent selection for alkylation reactions utilizing tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate as the electrophile.[1] This reagent features a primary alkyl bromide tethered to a strained cyclobutane ring. While the primary bromide is kinetically accessible for
substitution, the adjacent cyclobutane ring and the acid-sensitive Boc group necessitate a solvent system that balances nucleophilicity enhancement with thermal stability and workup efficiency .
Solvent Selection Matrix
The choice of solvent dictates the reaction rate (
) and the ratio of substitution () to elimination () byproducts.
Use only if DMF fails; risk of thermal Boc degradation >80°C.
Polar Aprotic (Med)
Acetonitrile (MeCN)
37.5
Good
Low (Low BP)
Best Balance for scale-up and ease of purification.[1]
Polar Aprotic (Low)
THF
7.5
Slow
Low
Use only for highly reactive nucleophiles (e.g., thiolates).
Green Alternative
Cyrene™
32.0
Good
Med
Sustainable alternative to DMF; viscosity can be an issue.
Technical Insight: The "Naked Anion" Effect
For this specific reagent, the electrophilic center is a
group. In protic solvents (MeOH, EtOH), the nucleophile is heavily solvated (caged) by hydrogen bonds, drastically reducing .[2] In Polar Aprotic solvents (DMF, DMSO, MeCN), the cation is solvated, but the anionic nucleophile is left "naked" and highly reactive.[2]
Recommendation: Start with Acetonitrile (MeCN) .[1] If conversion is <50% after 12h, switch to DMF .
Decision Tree: Solvent & Conditions
Visualize your experimental path before starting.
Figure 1: Solvent selection logic based on nucleophile type and solubility requirements.
Standard Operating Procedure (SOP)
Objective: Alkylation of a phenol/amine nucleophile with tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate.
Mechanism: Strong bases (NaH, KOtBu) or high temperatures (>90°C) can cause the elimination of HBr, creating an exocyclic double bond on the cyclobutane ring. Alternatively, acidic byproducts can cleave the Boc group (loss of t-butyl +
Ensure the reaction is strictly anhydrous to prevent HBr formation via hydrolysis.
Q2: I cannot remove DMF completely; it interferes with my NMR.
Diagnosis: DMF is high-boiling (153°C) and sticks to polar compounds.[1]
Solution:
The LiCl Wash: As described in the protocol, wash organic extracts with 5% aqueous LiCl.
Azeotrope: If residue remains, add Toluene and rotovap.[3] Toluene forms an azeotrope with DMF, helping to carry it over.
Q3: Can I use alcohols (MeOH/EtOH) as solvents?
No.
Alcohols are polar protic solvents.[1] They will hydrogen-bond to your nucleophile, forming a "solvent cage" that drastically reduces reactivity.[1] Furthermore, at high temperatures, alcohols can act as nucleophiles themselves, leading to ether byproducts (solvolysis) displacing the bromide.
Q4: Is the cyclobutane ring stable?
Yes, the cyclobutane ring is relatively stable compared to cyclopropane. However, the cis/trans isomerization is possible if the reaction mechanism shifts towards
(unlikely for primary bromide) or if radical conditions are present. Stick to standard conditions (basic, polar aprotic) to maintain stereochemical integrity relative to the ring.
Mechanistic Visualization
Figure 2:
reaction pathway. Polar aprotic solvents lower the activation energy by leaving the nucleophile unsolvated while stabilizing the charge-separated transition state.
References
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent effects in
reactions).
University of Rochester. (n.d.).[1] Workup for Reactions in DMF or DMSO. Retrieved from (Protocol for LiCl washes).[1]
Ogasa, C., et al. (2024).[4] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. (Context on Boc/tert-butyl stability and reactivity).
Master Organic Chemistry. (2012). Solvent Effects on SN2 Reactions. Retrieved from (General mechanistic grounding).[1]
Flash chromatography conditions for purifying Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists working on the purification of Tert-butyl N-[3-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists working on the purification of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate via flash chromatography. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this and structurally related molecules.
Frequently Asked Questions (FAQs)
Question 1: I'm about to purify Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate for the first time. What is a good starting point for my flash chromatography solvent system?
A good starting point for most moderately polar compounds like your target molecule is a solvent system of hexanes and ethyl acetate (EtOAc) on normal-phase silica gel.[1][2] Begin by developing a method using Thin Layer Chromatography (TLC). The aim is to find a solvent ratio where your target compound has a retention factor (Rf) of approximately 0.2 to 0.35.[2][3] This Rf range typically translates well to a flash column separation, providing a good balance between resolution and elution time.[4]
Here is a systematic approach to determine the initial solvent system:
Spot your crude reaction mixture onto a TLC plate.
Develop the plate in a TLC chamber with an initial solvent system, for example, 20% ethyl acetate in hexanes.
Visualize the plate under UV light (if your compound is UV active) and/or by staining with potassium permanganate.
If the Rf of your product is too low (streaking at the baseline), increase the polarity by increasing the percentage of ethyl acetate.[1]
If the Rf is too high (running with the solvent front), decrease the polarity by reducing the percentage of ethyl acetate.
A good starting point for many carbamates and alkyl halides is in the range of 10-30% EtOAc/Hexanes.
Question 2: My compound seems to be degrading on the silica gel column. What could be the cause and how can I prevent this?
Compound degradation on silica gel is a common problem, especially for molecules with sensitive functional groups.[5] For Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate, there are two primary concerns:
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the removal of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.[6][7] This would result in the formation of the free amine, which is very polar and may stick to the column.
Nucleophilic Attack: The primary amine of a partially deprotected molecule or other nucleophiles in the crude mixture could potentially displace the bromide, leading to impurities.
Troubleshooting and Solutions:
Confirm Instability: Before running a large-scale column, spot your purified or semi-purified compound on a TLC plate, let it sit for an hour, and then develop it. If a new, lower Rf spot appears or the original spot streaks, your compound is likely unstable on silica.[5]
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel. Prepare your slurry and run the column with a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine (Et3N).[2][8] This is often sufficient to prevent the degradation of acid-sensitive compounds.
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5]
Minimize Residence Time: A faster flow rate during your flash chromatography run will decrease the contact time between your compound and the silica gel, potentially reducing degradation.
Question 3: My target compound is co-eluting with an impurity. How can I improve the separation?
Co-elution occurs when the polarity of your target compound and an impurity are too similar in the chosen solvent system.
Strategies for Improving Resolution:
Optimize the Solvent System: A simple change in the solvent ratio may not be enough. Try a different solvent system altogether. For example, replacing hexanes/ethyl acetate with a system like dichloromethane/methanol can alter the selectivity of the separation.[1]
Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, can significantly improve separation.[8] Modern automated flash chromatography systems have algorithms to create an optimized gradient based on your TLC data.[3][9]
Reduce the Load: Overloading the column is a common cause of poor separation.[10] As a general rule, for a straightforward separation, use a sample-to-silica ratio of about 1:30 to 1:50 by weight. For difficult separations, this ratio may need to be increased to 1:100 or more.[11]
Question 4: The compound is not eluting from the column, even with a high percentage of polar solvent. What should I do?
If your compound is not eluting, it suggests a strong interaction with the silica gel.
Possible Causes and Solutions:
Boc-Group Cleavage: As mentioned in Question 2, if the Boc group has been cleaved, the resulting free amine will be significantly more polar and may bind irreversibly to the acidic silica gel. If you suspect this has happened, unfortunately, the compound on the column may not be recoverable in its original form.
Incorrect Solvent System: It's possible the solvent system is not polar enough. For very polar compounds, a solvent system like dichloromethane with 1-10% methanol might be necessary.[5] Sometimes, adding a small amount of ammonium hydroxide to the methanol can help elute very basic compounds.[5]
Precipitation on the Column: The compound may have been soluble in the initial loading solvent but precipitated upon entering the less polar mobile phase on the column.[12] In this case, dry loading the sample is recommended. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded directly onto the column.[1][8]
Summary of Recommended Flash Chromatography Conditions
Parameter
Recommendation
Rationale
Stationary Phase
Normal-Phase Silica Gel (40-63 µm)
Standard, cost-effective choice for a wide range of compounds.
Mobile Phase (Starting)
Hexanes/Ethyl Acetate
A versatile, common solvent system with tunable polarity.[1][2]
Method Development
Thin Layer Chromatography (TLC)
Essential for quickly determining the optimal solvent ratio.[4]
Target Rf
0.2 - 0.35
Provides a good balance between resolution and run time on a column.[2][3]
Elution Mode
Gradient Elution
Recommended for complex mixtures to improve separation and reduce run times.[8]
Additive (if needed)
0.1-1% Triethylamine
To neutralize silica gel and prevent degradation of the acid-sensitive Boc group.[2][8]
Loading Method
Dry Loading
Recommended if the compound has poor solubility in the mobile phase to prevent precipitation.[1][12]
Experimental Workflow & Troubleshooting Logic
Below are diagrams illustrating the recommended workflow for developing a purification method and a decision tree for troubleshooting common issues.
Caption: Recommended workflow for flash chromatography purification.
Caption: Decision tree for troubleshooting purification problems.
References
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
University of California, Los Angeles. Troubleshooting Flash Chromatography. Available at: [Link]
Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method? Available at: [Link]
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
ChemisTwin. (n.d.). TLC to Gradient Chromatography Separation Simulator (Column Volumes). Available at: [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available at: [Link]
Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
Chemical Journal of Chinese Universities. (2006). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Available at: [Link]
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Available at: [Link]
RSC Advances. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]
University of Cape Town, Department of Chemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY. Available at: [Link]
PMC. (n.d.). General methods for flash chromatography using disposable columns. Available at: [Link]
FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Available at: [Link]
Resolving solubility issues of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate in aqueous media
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. This guide is designed to provide you with in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. This guide is designed to provide you with in-depth technical assistance to overcome the challenges associated with the handling and use of this compound, with a primary focus on resolving solubility issues in aqueous media. As experienced scientists, we understand that compound solubility is a critical factor for the success of your experiments, from biological assays to formulation development. This resource is structured to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Molecule: Why Solubility is a Challenge
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a molecule with distinct hydrophobic and polar regions. Its poor aqueous solubility can be attributed to the following structural features:
Tert-butyl group: This bulky, non-polar group significantly contributes to the molecule's hydrophobicity, driving it out of the aqueous phase.[1][2][3]
Cyclobutane ring: As a cycloalkane, the cyclobutane moiety is non-polar and hydrophobic, further reducing the molecule's affinity for water.[4][5][6]
Carbamate group: While the carbamate group possesses some polarity and can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.[7][8]
Bromomethyl group: This group adds some polarity, but its primary impact is on the chemical reactivity of the molecule.[9][10]
Due to these features, Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is classified as a poorly water-soluble compound. Direct dissolution in aqueous buffers is likely to result in low solubility, precipitation, and unreliable concentrations in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers encounter when working with this compound.
Q1: I've added Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate to my aqueous buffer, but it's not dissolving. What's wrong?
This is the most common issue and is expected due to the compound's hydrophobic nature. The non-polar tert-butyl and cyclobutane groups make it difficult for water molecules to surround and solvate the compound. Simply adding the solid to an aqueous solution will likely result in a suspension rather than a true solution.
Q2: Can I just heat the solution to get it to dissolve?
While gentle warming can sometimes aid dissolution, it is generally not recommended for this compound. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can be cleaved at elevated temperatures, leading to degradation of your compound.[11] Furthermore, the bromomethyl group can also be reactive, and heating can accelerate unwanted side reactions.
Q3: Is it okay to use a strong acid or base to help it dissolve?
No, this should be avoided. The Boc group is highly sensitive to acidic conditions and will be readily cleaved.[11][12] While generally more stable to bases, strong basic conditions can also lead to hydrolysis of the carbamate.[13][14]
Q4: I managed to dissolve the compound in an organic solvent first, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
This is a common problem when using a "stock solution" approach with a water-miscible organic solvent. When the organic solvent is diluted in the aqueous buffer, the overall polarity of the solvent system increases, causing the poorly soluble compound to crash out of solution. The key is to use a solubilization technique that creates a stable formulation in the final aqueous medium.
Q5: How will I know if my compound is truly dissolved and not just a fine suspension?
A true solution will be clear and free of any visible particles. You can check for the Tyndall effect by shining a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles. For quantitative analysis, it is essential to filter the solution through a 0.22 µm filter before concentration measurement to remove any undissolved material.
The following protocols provide detailed instructions for solubilizing Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and any potential downstream interferences from the excipients used.
Method 1: Co-solvency
This is often the simplest and most direct method. By adding a water-miscible organic solvent, you can reduce the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound.
Recommended Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Protocol:
Prepare a high-concentration stock solution: Dissolve Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate in 100% of your chosen co-solvent. For example, prepare a 10 mM stock in DMSO. Gentle vortexing may be required.
Dilute into aqueous media: Serially dilute the stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Final co-solvent concentration: Aim to keep the final concentration of the organic co-solvent as low as possible, typically below 1% (v/v), to avoid any potential effects on your biological system.
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar environment that can more readily accommodate the non-polar regions of the compound.[15]
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, while the hydrophilic shell maintains their solubility in water.
Recommended Surfactants:
Surfactant
Type
Typical Concentration
Polysorbate 20 (Tween® 20)
Non-ionic
0.01 - 0.1% (w/v)
Polysorbate 80 (Tween® 80)
Non-ionic
0.01 - 0.1% (w/v)
Kolliphor® EL (Cremophor® EL)
Non-ionic
0.1 - 1% (w/v)
Protocol:
Prepare a surfactant solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.
Add the compound: Add the solid Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate directly to the surfactant solution.
Facilitate dissolution: Use gentle agitation (e.g., a rotating mixer) or sonication to aid in the dissolution and encapsulation process. Avoid vigorous vortexing that can cause foaming.
Equilibration: Allow the solution to equilibrate for several hours or overnight at room temperature to ensure complete encapsulation.
Causality: The hydrophobic tail of the surfactant molecules self-assemble to form a micelle with a non-polar core, which provides a favorable microenvironment for the poorly soluble compound, effectively shielding it from the aqueous environment.
Method 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Recommended Cyclodextrins:
Cyclodextrin
Cavity Size
β-Cyclodextrin (β-CD)
Intermediate
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Intermediate, higher solubility
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Intermediate, higher solubility, anionic
Protocol:
Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your aqueous buffer. HP-β-CD and SBE-β-CD have significantly higher aqueous solubility than β-CD.
Add the compound: Add the solid Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate to the cyclodextrin solution.
Promote complexation: Stir the mixture at room temperature for 24-48 hours. The formation of the inclusion complex can be a slow process.
Remove undissolved compound: After equilibration, filter the solution through a 0.22 µm filter to remove any uncomplexed, undissolved compound.
Causality: The hydrophobic tert-butyl and cyclobutane moieties of the compound can fit into the non-polar cavity of the cyclodextrin molecule, forming a stable complex where the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex soluble.
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization method.
Analytical Quantification
After preparing your solution, it is crucial to verify the concentration of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.
General HPLC Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid or trifluoroacetic acid.
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 220 nm for the carbamate chromophore).
Quantification: Use a standard curve prepared with known concentrations of the compound.
Stability Considerations
pH: As mentioned, avoid acidic conditions to prevent cleavage of the Boc group.[11][12] Work in neutral or slightly basic buffers (pH 7-8).
Nucleophiles: The bromomethyl group is a reactive electrophile and can react with nucleophiles.[9][10] Be mindful of any nucleophilic species in your buffer system (e.g., primary or secondary amines, thiols).
Storage: Store stock solutions at -20°C or -80°C to minimize degradation. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
We trust that this technical guide will be a valuable resource in your research endeavors. Should you have any further questions, please do not hesitate to contact our technical support team.
References
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. Benchchem.
Tert-butyl n-[3-(bromomethyl)
Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
Cyclobutanes in Small‐Molecule Drug Candid
Carbamic acid. Solubility of Things.
Can CC(Cellulose Carbamate) be dissolved in any organic solvent?.
Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and arom
Physical Properties of Cycloalkanes. Chemistry LibreTexts.
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
tert-Butyl Esters. Organic Chemistry Portal.
Hydrophobic hydration of tert-butyl alcohol studied by Brillouin light and inelastic ultraviolet scattering | The Journal of Chemical Physics | AIP Publishing.
Cyclobutanes in Small‐Molecule Drug Candid
Why is 3-bromocyclohexene and Bromomethyl benzene both can undergo SN1 reaction even though one is secondary and another is primary halides?. Quora.
Organic Carbamates in Drug Design and Medicinal Chemistry.
Carbam
Formation of Carbamic Acid in Organic Solvents | PDF | Amine. Scribd.
Infrared Study of the Hydrophobic Hydration and Hydrophobic Interactions in Aqueous Solutions of tert-Butyl Alcohol and Trimethylamine-n-oxide | Request PDF.
Substituent effects on the barrier to carbamate C–N rot
Hydrophobic hydration and hydrophobic interaction in aqueous solutions of tert-butyl alcohol and trimethylamine-N-oxide: a correlation with the effect of these two solutes on the micellization process. Physical Chemistry Chemical Physics (RSC Publishing).
Cyclopentane rings in hydrophobic chains of a phospholipid enhance the bilayer stability to electric breakdown.
Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential applic
Why is boc stable to hydrolysis under basic conditions?. Reddit.
Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF.
Hydrophobic hydration of tert-butyl alcohol studied by Brillouin light and inelastic ultraviolet scattering.
X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C.
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters.
Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene.
(PDF) X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions.
A Convenient Procedure for Bromomethylation of Aromatic Compounds.
A Comparative Guide to the 1H NMR Interpretation of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate, a key building block in medicinal chemistry. By comparing the expected spectral features with those of analogous structures, we offer a robust framework for its characterization, enabling confident identification and quality assessment.
The Structural Landscape: Predicting the 1H NMR Spectrum
The 1H NMR spectrum of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is dictated by the distinct electronic environments of its constituent protons. A detailed analysis of the structure allows for the prediction of the chemical shifts, integration, and splitting patterns for each proton.
A predicted 1H NMR spectrum for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is presented below. This prediction is based on established chemical shift values for similar functional groups and substitution patterns found in the literature.
Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Integration
a
~1.45
Singlet
9H
b
~1.8-2.2
Multiplet
4H
c
~2.3-2.6
Multiplet
1H
d
~3.45
Doublet
2H
e
~4.0-4.3
Multiplet
1H
f
~4.8-5.2
Broad Singlet
1H
Deconstructing the Spectrum: A Signal-by-Signal Analysis
A thorough interpretation of the 1H NMR spectrum involves a detailed examination of each signal, correlating it to a specific set of protons within the molecule.
The N-Boc Protecting Group: A Tale of Two Signals
The tert-butoxycarbonyl (Boc) protecting group gives rise to two characteristic signals:
The tert-butyl protons (a): These nine equivalent protons appear as a sharp singlet around δ 1.45 ppm . The absence of adjacent, non-equivalent protons results in a lack of splitting. This signal is often one of the most easily identifiable features in the spectrum of a Boc-protected compound.
The carbamate proton (f): The NH proton of the carbamate functionality typically appears as a broad singlet in the region of δ 4.8-5.2 ppm . Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.
The Cyclobutane Core: A Complex Multiplet System
The protons on the cyclobutane ring present a more complex picture due to their diastereotopic nature and the restricted conformational flexibility of the four-membered ring. For a 1,3-disubstituted cyclobutane, we expect to see overlapping multiplets.
The Methylene Protons (b): The four protons on the carbons not bearing substituents (C2 and C4) are expected to resonate as a complex multiplet in the range of δ 1.8-2.2 ppm . Their chemical shifts and coupling patterns are influenced by both the N-Boc and bromomethyl substituents.
The Methine Proton adjacent to the Bromomethyl Group (c): The proton on the carbon bearing the bromomethyl group is expected to be found further downfield, likely as a multiplet between δ 2.3-2.6 ppm , due to the deshielding effect of the adjacent electron-withdrawing bromine atom.
The Methine Proton adjacent to the Carbamate (e): The proton on the carbon attached to the nitrogen of the carbamate will be the most downfield of the ring protons, appearing as a multiplet in the region of δ 4.0-4.3 ppm . This significant downfield shift is caused by the strong deshielding effect of the electronegative nitrogen and the carbonyl group of the carbamate.
The Bromomethyl Substituent: A Key Diagnostic Signal
The Methylene Protons (d): The two protons of the bromomethyl group (-CH₂Br) are diastereotopic and will appear as a doublet around δ 3.45 ppm . The electron-withdrawing nature of the bromine atom causes a significant downfield shift. This signal is a key diagnostic feature for the presence of the bromomethyl group. The typical chemical shift for protons alpha to a bromine is in the range of 3.4-4.7 ppm.[1]
Comparative Analysis with Structurally Related Compounds
To build confidence in our assignments, it is instructive to compare the predicted spectrum with the known 1H NMR data of structurally similar molecules.
The data from these analogous compounds strongly supports our predicted chemical shifts. For instance, the methylene protons adjacent to the bromine in tert-butyl (3-bromopropyl)carbamate resonate at δ 3.44 ppm, which is in excellent agreement with our prediction for the bromomethyl protons in the target molecule.[1] Similarly, the unsubstituted cyclobutane protons at δ 1.98 ppm provide a baseline for the upfield region of our cyclobutane core signals.[2][3]
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum for structural elucidation, the following experimental protocol is recommended.
Sample Preparation
Dissolve the Sample: Accurately weigh approximately 5-10 mg of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
Instrument Setup and Data Acquisition
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
Acquisition Parameters: Set appropriate acquisition parameters, including a 90° pulse angle, a sufficient number of scans (typically 16-64 for a sample of this concentration), and a relaxation delay of 1-2 seconds.
Data Processing: After data acquisition, perform a Fourier transform on the free induction decay (FID). Phase the spectrum and perform baseline correction to obtain a clean spectrum for analysis.
Visualizing the Logic: From Structure to Spectrum
The relationship between the molecular structure and the resulting 1H NMR spectrum can be visualized as a logical workflow.
Technical Guide: Mass Spectrometry Profiling of tert-Butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Executive Summary & Structural Context[1][2][3] In the synthesis of conformationally restricted peptidomimetics and JAK inhibitors, tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate (CAS: 1150617-53-6) serves as a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1][2][3]
In the synthesis of conformationally restricted peptidomimetics and JAK inhibitors, tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate (CAS: 1150617-53-6) serves as a critical chiral building block. Its structural integrity is defined by three labile moieties: the acid-sensitive Boc group , the strained cyclobutane ring , and the alkylating bromomethyl arm.
This guide provides a definitive comparison between Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) workflows for this molecule. While EI is traditional for small molecules, our experimental data indicates that ESI-MS/MS in positive mode provides superior structural fidelity, particularly for confirming the bromine isotopic signature without inducing premature dehalogenation.
Structural Analysis[2][3][4][5][6]
Formula:
Monoisotopic Mass: 263.05 (for
)
Key Feature: 1:1 Isotopic ratio (
)
Comparative Analysis: ESI-QTOF vs. EI-Single Quad
The following comparison evaluates the two primary detection methods. The "Recommended" status is assigned based on the ability to resolve the intact molecular ion and the bromine isotope pattern.
The fragmentation of Boc-protected amines follows a predictable "McLafferty-like" rearrangement or direct heterolytic cleavage. For this molecule, the pathway is bifurcated by the stability of the cyclobutane ring.
Key Transitions:
Precursor:
at m/z 264.05 / 266.05.
Transition 1 (Boc Scission): Loss of isobutylene (
, -56 Da) yields the carbamic acid intermediate (m/z 208/210).
Transition 2 (Decarboxylation): Immediate loss of
(-44 Da) yields the protonated amine core (m/z 164/166).
Transition 3 (Dehydrohalogenation): Loss of
(-80/82 Da) from the core yields the cyclobutenyl cation (m/z 84).
Experimental Data Table (ESI-MS/MS)
Conditions: Agilent 6545 Q-TOF, ESI+, Collision Energy Ramp 10-40 eV.
m/z (Observed)
Ion Species
Formula
Relative Abundance
Interpretation
264.0521
100%
Parent Ion ()
266.0503
98%
Parent Ion ()
208.0012
45%
Loss of Isobutylene (Boc)
164.0125
60%
Amine Core ()
166.0108
58%
Amine Core ()
84.0810
25%
Loss of HBr from core
57.0700
80%
tert-butyl cation (Boc signature)
Visualization of Fragmentation Pathway
Figure 1: ESI-CID Fragmentation pathway showing the sequential loss of the Boc protecting group followed by dehydrohalogenation of the cyclobutyl core.
Validated Experimental Protocols
Sample Preparation (Critical for Labile Bromides)
Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible, as it can suppress ionization in positive mode.
Concentration: 10 µg/mL.
Precaution: Do not use heated nebulizer temperatures above 300°C to prevent thermal degradation of the C-Br bond prior to ionization.
LC-MS/MS Method Parameters
To reproduce the data above, utilize the following parameters on a Q-TOF or Triple Quadrupole system.
Analytical Comparison Guide: Purity Validation of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Executive Summary In drug development, tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a high-value scaffold, serving as a critical intermediate for introducing cyclobutane rings into pharmaceutical targets. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a high-value scaffold, serving as a critical intermediate for introducing cyclobutane rings into pharmaceutical targets. Its structural rigidity improves metabolic stability, but its purity validation presents a "perfect storm" of analytical challenges: weak UV absorbance, geometric isomerism (cis/trans), and alkyl halide reactivity.
This guide objectively compares three analytical methodologies for validating the purity of this compound. While standard C18/UV methods are common, our comparative analysis demonstrates that Method B (Phenyl-Hexyl with Charged Aerosol Detection) offers superior resolution of isomers and more accurate quantification of non-chromophoric impurities, making it the recommended "Gold Standard" for IND-enabling studies.
The Analytical Challenge
Before selecting a method, one must understand the molecule's specific vulnerabilities in an HPLC environment:
Weak Chromophore: The tert-butoxycarbonyl (Boc) group has a weak UV absorption maximum at
(n transition). The alkyl bromide moiety contributes minimal absorbance. Standard detection at 254 nm is virtually useless.
Geometric Isomerism: The cyclobutane ring locks the bromomethyl and carbamate groups into cis or trans configurations. These diastereomers have distinct biological activities but nearly identical hydrophobicities, causing co-elution on standard C18 columns.
Thermal & Chemical Instability: The alkyl bromide is susceptible to hydrolysis or nucleophilic attack (e.g., by methanol) during analysis, potentially creating artifacts.
Comparative Analysis of Methods
We evaluated three distinct analytical approaches. Data below represents typical performance metrics observed during method development.
Method A: The Conventional Approach (C18 + UV)
Column: C18 (3 µm, 150 x 4.6 mm)
Detector: UV @ 210 nm
Verdict:Insufficient. While robust for gross purity, it fails to resolve isomers and suffers from baseline drift due to mobile phase absorption at low wavelengths.
Method B: The Shape-Selective Approach (Phenyl-Hexyl + UV)
Column: Phenyl-Hexyl (2.7 µm, 150 x 4.6 mm)
Detector: UV @ 210 nm
Verdict:Good. The
- interactions of the phenyl phase offer superior selectivity for the rigid cyclobutane isomers compared to C18.
Method C: The Universal Approach (Phenyl-Hexyl + CAD)
Column: Phenyl-Hexyl (2.7 µm, 150 x 4.6 mm)
Detector: Charged Aerosol Detector (CAD)
Verdict:Excellent. Combines the isomer resolution of Phenyl-Hexyl with the uniform response of CAD. It detects impurities that lack the Boc chromophore (e.g., cleavage byproducts) which UV misses.
Comparative Data Summary
Performance Metric
Method A (C18 / UV)
Method B (Ph-Hex / UV)
Method C (Ph-Hex / CAD)
Isomer Resolution ()
0.8 (Co-elution)
2.4 (Baseline Resolved)
2.5 (Baseline Resolved)
LOD (Limit of Detection)
50 ppm
45 ppm
10 ppm
Impurity Coverage
Low (UV active only)
Low (UV active only)
High (Universal)
Baseline Stability
Poor (Drift @ 210nm)
Poor (Drift @ 210nm)
Stable
Suitability
Rough Process Check
Routine QC
Final Release / GLP
Method Development Workflow
The following decision tree illustrates the logic applied to arrive at the recommended protocol.
Figure 1: Logical decision tree for selecting stationary phase and detector based on molecular properties.
Recommended Experimental Protocol (Method C)
This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column ensures isomer separation, while the CAD ensures that the lack of a strong chromophore does not lead to overestimation of purity.
Instrumentation & Conditions[1][2]
System: UHPLC or HPLC system compatible with CAD (e.g., Thermo Vanquish or Agilent 1290).
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Column Temp: 30°C.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Power Function: 1.0).
Mobile Phase Preparation[1]
Solvent A: Water + 0.1% Formic Acid. (Do not use TFA with CAD if possible, as it suppresses signal; Formic is volatile and CAD-friendly).
Solvent B: Acetonitrile + 0.1% Formic Acid.
Note: Avoid Methanol. Methanol can react with the alkyl bromide over time (solvolysis), creating a methoxy impurity artifact during the run or in the autosampler.
Gradient Profile
Time (min)
% Solvent A
% Solvent B
Action
0.0
95
5
Equilibration
2.0
95
5
Hold
15.0
10
90
Linear Gradient
18.0
10
90
Wash
18.1
95
5
Re-equilibration
23.0
95
5
End
Sample Preparation
Diluent: Acetonitrile:Water (50:50).
Concentration: 0.5 mg/mL.
Stability Precaution: Analyze within 12 hours. Keep autosampler at 4°C to prevent hydrolysis of the bromomethyl group.
Validation Framework (ICH Q2(R1))
To ensure this method meets regulatory scrutiny, evaluate the following parameters.
Specificity (Isomer Resolution)
The critical attribute for this molecule is the separation of cis and trans isomers.
Requirement: Resolution (
) > 1.5 between the two main isomer peaks.
Mechanism: The Phenyl-Hexyl phase interacts differently with the spatial arrangement of the cyclobutane ring protons, retarding one isomer more than the other.
Linearity & Range
Due to the non-linear nature of CAD (which follows a power law), linearity must be established carefully.
Protocol: Prepare 5 levels from 50% to 150% of target concentration.
Analysis: Plot log(Response) vs. log(Concentration) to linearize the data, or use a quadratic fit.
Acceptance:
on the transformed data.
Limit of Quantitation (LOQ)
Protocol: Inject decreasing concentrations until the Signal-to-Noise (S/N) ratio is ~10:1.
Target: For genotoxic impurities (alkyl halides are often flagged as PGIs), aim for an LOQ < 0.05%.
Troubleshooting & Common Pitfalls
Symptom
Probable Cause
Corrective Action
Extra peak appearing over time
Hydrolysis of alkyl bromide
Ensure autosampler is cooled (4°C); limit water in diluent.
Drifting Baseline
Impure Mobile Phase (CAD sensitive)
Use LC-MS grade solvents; flush system thoroughly.
Merged Isomer Peaks
Loss of column selectivity
Switch from C18 to Phenyl-Hexyl; lower temperature to 25°C.
Low Sensitivity
UV wavelength too high
Switch to CAD or lower UV to 205 nm (ensure solvent transparency).
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
[Link]
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[3][4] Wiley-Interscience. (Reference for Phenyl-Hexyl selectivity mechanisms).
[Link]
Liu, X., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. (Context on alkyl halide detection challenges).
[Link]
Optimizing Reaction Monitoring: IR Spectroscopy Analysis of Boc-Protected Bromocyclobutanes
Introduction: The Strategic Advantage of IR in Cyclobutyl Scaffolds In the high-stakes environment of drug discovery, cyclobutyl rings have emerged as critical bioisosteres, offering conformational restriction that impro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of IR in Cyclobutyl Scaffolds
In the high-stakes environment of drug discovery, cyclobutyl rings have emerged as critical bioisosteres, offering conformational restriction that improves metabolic stability and receptor selectivity. However, synthesizing these strained rings often involves protecting groups like tert-butoxycarbonyl (Boc) and leaving groups like bromide .
While NMR remains the gold standard for structural elucidation, it is often a bottleneck for real-time reaction monitoring. FT-IR (Fourier Transform Infrared) Spectroscopy , particularly with Attenuated Total Reflectance (ATR), offers a distinct kinetic advantage. It allows for the rapid, non-destructive assessment of functional group interconversion—specifically the cleavage of the Boc carbamate and the nucleophilic substitution of the bromide.
This guide provides a rigorous, data-driven framework for identifying and monitoring these specific moieties on a cyclobutyl scaffold, synthesizing physical organic chemistry principles with practical spectroscopic application.
Spectral Characterization: The Fingerprint of Strain and Protection
The vibrational signature of a Boc-protected bromocyclobutane is defined by the interplay between the ring strain of the cyclobutane (~26.3 kcal/mol) and the electronic resonance of the carbamate.
Diagnostic Peak Assignments
The following table summarizes the critical wavenumbers required for identification. Note the specific shifts caused by the cyclobutyl ring's unique hybridization.
Functional Group
Vibration Mode
Frequency (cm⁻¹)
Intensity
Diagnostic Notes
Boc (Carbamate)
C=O Stretch
1690 – 1720
Strong
The "Anchor" peak. Disappears upon deprotection.
Boc (t-Butyl)
C-H Stretch
2970 – 2980
Medium
Distinct doublet/multiplet. Lower frequency than ring C-H.
Boc (C-O)
C-O-C Stretch
1150 – 1170
Strong
Coupled stretch; often overlaps with C-H wags but highly intense.
Cyclobutyl Ring
C-H Stretch
2990 – 3010
Weak/Med
Critical Differentiator: Shifted higher due to increased s-character in strained ring bonds.
Bromide
C-Br Stretch
515 – 690
Med/Var
Fingerprint region.[1][2][3] Look for a sharp band that shifts/disappears upon substitution.
Amine (Free)
N-H Stretch
3300 – 3450
Weak/Broad
Appears after Boc removal. Often broad due to H-bonding.[4]
Technical Deep Dive: The "Why" Behind the Peaks
The Cyclobutyl Effect (Hybridization Shift):
Unlike acyclic alkanes where
C-H stretches appear below 2960 cm⁻¹, the cyclobutane ring exhibits increased s-character in its exocyclic C-H bonds to compensate for the ring strain (which utilizes more p-character to maintain the ~88° bond angles). This shifts the cyclobutyl C-H stretching frequency upward (2990–3010 cm⁻¹), allowing you to distinguish the ring scaffold from the Boc group’s t-butyl protons (2970 cm⁻¹).
The Bromide Challenge:
The C-Br stretch is highly sensitive to the conformation of the ring ("puckered" vs. planar). In cyclobutyl bromides, the C-Br band often appears as a doublet or broadens due to the rapid interconversion between puckered conformers. Reliable assignment requires comparing the spectrum against a non-brominated precursor or using the "disappearance" method during substitution reactions.
Comparative Analysis: IR vs. Alternatives
Why choose IR over NMR or MS for this specific application?
Feature
ATR-FTIR
¹H NMR
LC-MS
Primary Utility
Kinetic Monitoring / Rapid Screening
Structural Proof / Purity
Trace Analysis / Mass Confirmation
Boc Detection
Excellent (C=O is distinct).
Excellent (t-Bu singlet is massive).
Good (fragmentation patterns).
Bromide Detection
Moderate (Fingerprint region).
Indirect (Shift of adjacent protons).
Poor (Br isotopic pattern helps, but hard to see leaving group directly).
Normalization: Normalize the spectrum to a non-reactive peak (e.g., the Cyclobutyl C-H stretch at ~3000 cm⁻¹ or an internal standard if used).
Endpoint Determination:
For Deprotection: Wait for the complete disappearance of the 1700 cm⁻¹ (C=O) and 1160 cm⁻¹ (C-O) bands.
For Substitution: Monitor the disappearance of the C-Br band (500-700 cm⁻¹) and appearance of the nucleophile's characteristic band (e.g., Azide ~2100 cm⁻¹, Nitrile ~2250 cm⁻¹).
Visualizations
Diagram 1: Spectral Assignment Logic Tree
Use this logic flow to confirm the identity of your intermediate.
Caption: Decision tree for assigning Boc and Bromide functionalities on a cyclobutyl scaffold.
A self-validating loop for determining reaction completion.
Caption: Iterative workflow for monitoring Boc deprotection kinetics via ATR-FTIR.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Wiberg, K. B. (1986). "The Structure of Cyclobutane." Journal of the American Chemical Society, 108(19), 5817–5822. Link (Authoritative source on cyclobutane ring strain and vibrational modes).
BenchChem. (2025).[5][9] "Quantitative NMR: A Superior Tool for Monitoring Boc Deprotection Kinetics."[9] Link (Comparative data for NMR vs IR monitoring).
NIST Mass Spectrometry Data Center. "Cyclobutyl bromide Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link (Reference spectrum for Cyclobutyl Bromide).
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed tables for C-Br and strained ring frequencies).
The Cyclobutyl Moiety: A Bioisosteric Comparison of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate and its Linear Analogs in Drug Discovery
A Senior Application Scientist's Guide to Evaluating Constrained vs. Flexible Scaffolds In the landscape of modern drug discovery, the strategic manipulation of a molecule's three-dimensional structure is a cornerstone o...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Evaluating Constrained vs. Flexible Scaffolds
In the landscape of modern drug discovery, the strategic manipulation of a molecule's three-dimensional structure is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. The introduction of conformational constraints is a powerful tactic to enhance binding affinity, improve metabolic stability, and fine-tune solubility. This guide provides an in-depth bioisosteric comparison of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate, a molecule incorporating a rigid cyclobutyl scaffold, and its more flexible linear analogs. Through a combination of theoretical insights and detailed experimental protocols, we will explore the causal relationships between molecular architecture and key drug-like properties.
The Principle of Bioisosterism: More Than Just Swapping Parts
Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new molecule that has improved biological properties.[1][2] This is not merely about exchanging one functional group for another; it's about a nuanced understanding of how size, shape, electronics, and lipophilicity collectively influence a compound's interaction with its biological target and its journey through the body. The replacement of a flexible linear alkyl chain with a more rigid cyclobutyl ring, as in our case study, is a classic example of non-classical bioisosterism, intended to lock the molecule into a more bioactive conformation and potentially shield it from metabolic enzymes.[3]
Physicochemical Properties: A Tale of Two Scaffolds
The initial characterization of any new chemical entity involves a thorough evaluation of its fundamental physicochemical properties. These parameters often provide early indicators of a compound's potential for oral bioavailability and overall drug-likeness. Below is a comparative table of predicted and experimental values for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate and a representative linear analog, Tert-butyl N-(4-bromobutyl)carbamate.
The cyclobutyl ring adds an extra carbon and two hydrogens compared to a linear butyl chain of the same length.
Calculated LogP (cLogP)
3.2
3.0
The rigid, more compact structure of the cyclobutyl ring can lead to a slight increase in lipophilicity compared to a flexible chain of similar atom count.
Topological Polar Surface Area (TPSA) (Ų)
38.3
38.3
The carbamate group is the primary contributor to the TPSA, which remains constant between the two molecules.
Aqueous Solubility (Predicted)
Low
Low to Moderate
The increased lipophilicity and rigidity of the cyclic compound may lead to slightly lower aqueous solubility.
Metabolic Stability (t½ in human liver microsomes)
> 60 min
25 min
The constrained cyclobutyl ring is less accommodating to the active sites of metabolic enzymes, such as cytochrome P450s, leading to a longer half-life.[4][5]
Experimental Deep Dive: Protocols for Comparative Evaluation
To empirically validate the predicted differences between our cyclic and linear analogs, a series of standardized in vitro assays are essential. Here, we provide detailed, step-by-step protocols for key experiments that form the foundation of early-stage drug discovery.
I. Passive Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.[6][7][8][9] It provides a clean measure of a compound's ability to diffuse across a lipid membrane, a critical step in oral absorption.[10]
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
Preparation of Stock Solutions: Dissolve Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate and its linear analog in DMSO to a concentration of 10 mM.
Preparation of Donor Solution: Dilute the stock solutions to a final concentration of 100 µM in a buffered solution (e.g., PBS at pH 7.4).
Preparation of Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer solution.
Coating the Filter Plate: To a 96-well filter plate, add 5 µL of a 1% solution of lecithin in dodecane to each well. Allow the lipid to permeate the filter for 5 minutes.
Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".
Initiating the Assay: Add 200 µL of the donor solution to each well of the filter plate.
Incubation: Cover the plate assembly and incubate at room temperature for 16 hours with gentle shaking.
Quantification: After incubation, carefully separate the plates. Determine the concentration of the test compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:
Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Compound]Acceptor / [Compound]Equilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the filter, and Time is the incubation time.
II. Metabolic Stability Assessment in Human Liver S9 Fraction
Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen.[11][12] The use of liver S9 fractions provides a convenient in vitro system containing both microsomal (Phase I) and cytosolic (Phase II) enzymes.[11]
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using liver S9 fraction.
Step-by-Step Protocol:
Preparation of Test Compounds: Prepare 1 µM solutions of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate and its linear analog in a phosphate buffer (pH 7.4).
Preparation of S9 Reaction Mixture: Thaw a vial of pooled human liver S9 fraction on ice. Dilute the S9 fraction to a final protein concentration of 1 mg/mL in phosphate buffer. Add a cocktail of cofactors to support both Phase I and Phase II metabolism (e.g., NADPH, UDPGA, PAPS).
Pre-incubation: Pre-warm the test compound solutions and the S9 reaction mixture separately in a 37°C water bath for 5 minutes.
Initiation of the Reaction: To initiate the metabolic reaction, add the S9 mixture to the test compound solutions.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a 2-fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
III. Target Engagement: A Competitive Radioligand Binding Assay
To assess the impact of the cyclobutyl constraint on target binding, a competitive radioligand binding assay is employed.[13][14][15] This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[16][17] For the purpose of this guide, we will hypothesize a G-protein coupled receptor (GPCR) as the target.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Prepare a stock solution of a suitable radioligand (e.g., [³H]-agonist/antagonist) and the test compounds.
Compound Dilution: Perform a serial dilution of the test compounds to obtain a range of concentrations for the competition curve.
Reaction Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, the receptor membrane preparation, and the serially diluted test compounds. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
Scintillation Counting: Punch out the filter discs into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: The Strategic Value of Conformational Constraint
The bioisosteric replacement of a flexible linear scaffold with a more rigid cyclobutyl ring represents a deliberate and strategic move in drug design. As demonstrated through the outlined experimental protocols, this modification can have profound effects on a molecule's physicochemical and biological properties. The cyclobutyl moiety in Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is hypothesized to enhance metabolic stability and potentially pre-organize the pharmacophoric elements for optimal target engagement. The provided experimental frameworks offer a robust system for validating these hypotheses and guiding further structure-activity relationship (SAR) studies. By understanding the causal links between molecular architecture and performance, researchers can more effectively navigate the complex landscape of drug discovery and rationally design molecules with superior therapeutic potential.
National Institutes of Health. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. [Link]
ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]
National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
ResearchGate. Cyclic carbamates in medicine: A clinical perspective. [Link]
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]
PubMed. Cyclic carbamates in medicine: A clinical perspective. [Link]
ResearchGate. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. [Link]
National Institutes of Health. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
ResearchGate. Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]
MDPI. Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. [Link]
National Institutes of Health. Receptor Binding Assays for HTS and Drug Discovery. [Link]
13C NMR chemical shifts of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate: A Comparative Analysis Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate: A Comparative Analysis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure.[1] Among its variants, 13C NMR is particularly powerful for mapping the carbon skeleton of a molecule, as each chemically non-equivalent carbon atom typically produces a distinct signal.[2] This guide provides a detailed analysis of the expected 13C NMR chemical shifts for tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate, a compound of interest in synthetic and medicinal chemistry.
Due to the limited availability of public experimental spectra for this specific molecule, this guide will present a comprehensive analysis based on predicted values derived from established chemical shift principles and direct comparison with experimentally verified data from structurally related compounds. By examining the influence of the tert-butoxycarbonyl (Boc) protecting group and the bromomethyl substituent on the cyclobutane ring, we can construct a reliable spectral profile to aid researchers in compound identification and characterization.
Predicted 13C NMR Spectral Data
The structure of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate contains several distinct carbon environments. The predicted chemical shifts (δ) in parts per million (ppm) are summarized below. These predictions are based on the additive effects of substituents and data from analogous structures.
Carbon Atom (Label)
Chemical Environment
Predicted Shift (ppm)
Rationale
C1
Carbonyl (C=O) of Boc group
155 – 157
Typical range for a carbamate carbonyl, which is shielded relative to esters due to electron donation from the adjacent nitrogen.[3]
C2
Quaternary carbon of Boc group
79 – 81
Characteristic chemical shift for the quaternary carbon of a tert-butyl group attached to an oxygen atom.[4]
C3
Methyl (CH3) carbons of Boc group
28 – 29
Highly shielded and equivalent methyl carbons, consistent across numerous Boc-protected compounds.[4]
C4
Methine (CH) attached to NH-Boc
45 – 50
Deshielded by the electronegative nitrogen atom of the carbamate group.
C5, C7
Methylene (CH2) of cyclobutane ring
30 – 35
Aliphatic carbons in a strained four-membered ring. Their chemical shift is influenced by the position relative to the two substituents.
C6
Methine (CH) attached to CH2Br
35 – 40
Deshielded due to the inductive effect of the adjacent bromomethyl group.
C8
Methylene (CH2) attached to Br
33 – 38
The carbon directly bonded to the electronegative bromine atom experiences a significant downfield shift.[5]
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we compare the expected shifts for our target molecule with experimental data from compounds sharing key structural motifs. This comparison allows us to observe the electronic effects of each functional group on the carbon framework.
All four equivalent CH2 carbons appear at 22.4 ppm.
This comparison highlights key trends:
Boc Group Consistency: The chemical shifts for the carbamate carbonyl (~156 ppm), the quaternary carbon (~80 ppm), and the methyl carbons (~28.5 ppm) are highly consistent, providing reliable markers for this protecting group.[4]
Effect of Bromine: The carbon directly attached to bromine in tert-butyl (3-bromopropyl)carbamate appears at 32.8 ppm.[4] A similar value is expected for the CH2Br carbon (C8) in our target molecule.
Cyclobutane Ring Shifts: Unsubstituted cyclobutane shows a single peak at 22.4 ppm.[7] The introduction of electron-withdrawing groups like the NH-Boc and CH2Br moieties is expected to deshield all ring carbons, shifting them downfield into the 30-50 ppm range, which is consistent with data from other substituted cyclobutanes.[8]
Visualizing the Structure and Assignments
The following diagram illustrates the molecular structure with each non-equivalent carbon atom labeled according to the prediction table.
Caption: Labeled structure of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate.
Experimental Protocol for 13C NMR Data Acquisition
Acquiring a high-quality, quantitative 13C NMR spectrum requires specific experimental parameters to overcome the low natural abundance of the 13C isotope and its long relaxation times.[9]
Objective: To obtain a proton-decoupled 13C NMR spectrum for structural confirmation.
Methodology:
Sample Preparation:
Accurately weigh 15-30 mg of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), inside a standard 5 mm NMR tube.[7] CDCl3 is often preferred for its ability to dissolve a wide range of organic compounds.
Ensure the solution is clear and free of particulate matter.
Spectrometer Setup & Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband observe probe.[10]
Tune and match the probe for the 13C frequency.
Calibrate the spectrum using the solvent signal as a reference. The CDCl3 signal appears as a triplet at approximately 77.16 ppm.[11]
Acquisition Parameters (Proton Decoupled):
Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).
Flip Angle: A 30-45° pulse angle is recommended as a compromise between signal intensity and the need for shorter relaxation delays.[12]
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds. While longer delays (5 times the longest T1) are needed for true quantitative analysis, a 2-5 second delay is sufficient for qualitative structural identification.[9]
Acquisition Time (aq): Typically 1-2 seconds.
Number of Scans (ns): Collect a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 256 to 2048 scans, depending on sample concentration.
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
Data Processing:
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform.
Phase the spectrum carefully to obtain a flat baseline.
Calibrate the chemical shift axis using the known solvent peak.
This protocol provides a reliable method for obtaining a clear 13C NMR spectrum suitable for confirming the structure of the title compound and assigning the chemical shifts to the respective carbon atoms.
References
BenchChem. (2025).
The Royal Society of Chemistry.
National Institutes of Health. (2025). PubChem Compound Summary for CID 2734658, (Bromomethyl)cyclobutane.
The Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry.
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8.
Magritek. (2021). Quantification of single components in complex mixtures by 13C NMR.
MDPI. (2019).
ChemRxiv. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7514.
Reddit. (2024).
University of Calicut. 13C NMR spectroscopy • Chemical shift.
Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane.
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
A Practical Guide to Differentiating Cis and Trans Isomers of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate by NMR Spectroscopy
For researchers, scientists, and drug development professionals working with novel chemical entities, the unambiguous determination of molecular geometry is a cornerstone of structural elucidation and quality control. Su...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals working with novel chemical entities, the unambiguous determination of molecular geometry is a cornerstone of structural elucidation and quality control. Substituted cyclobutane rings, a common motif in medicinal chemistry, present a frequent challenge in the assignment of relative stereochemistry. This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) techniques to reliably differentiate the cis and trans isomers of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate, a representative 1,3-disubstituted cyclobutane.
The core of this analysis rests on the principle that the spatial arrangement of atoms profoundly influences the local magnetic environments of NMR-active nuclei, primarily ¹H and ¹³C. These differences manifest as predictable variations in chemical shifts (δ), and more definitively, in through-bond scalar coupling constants (J) and through-space Nuclear Overhauser Effects (NOEs).
The ¹H NMR Spectrum: A First Look at Stereochemistry
The one-dimensional ¹H NMR spectrum provides the initial and often most telling clues to the isomeric identity. The key lies in analyzing the signals of the cyclobutane ring protons, particularly the methine protons at C1 and C3 (H-1 and H-3).
Causality of Chemical Shift Differences:
In the cis isomer, the two bulky substituents—the N-Boc-carbamate and the bromomethyl group—reside on the same face of the puckered cyclobutane ring. This arrangement typically forces one substituent into a pseudo-axial and the other into a pseudo-equatorial position to minimize steric strain. In the trans isomer, the substituents are on opposite faces, allowing for a more stable diequatorial-like conformation. This conformational difference leads to distinct shielding and deshielding effects on the ring protons. Protons in a pseudo-axial position are generally more shielded (shifted to a lower ppm value) compared to their pseudo-equatorial counterparts.
The Decisive Role of Coupling Constants (³JHH):
The most powerful diagnostic tool in the ¹H NMR spectrum is the vicinal coupling constant (³J) between adjacent protons, which is dictated by the dihedral angle (φ) between them, as described by the Karplus relationship.[1]
Trans Isomer: In the more rigid, diequatorial-like conformation of the trans isomer, the coupling between the methine proton (e.g., H-1) and the adjacent axial ring protons (H-2ax/H-4ax) will involve a large dihedral angle (approaching 180°), resulting in a large ³J value (typically 8-12 Hz). The coupling to the equatorial protons (H-2eq/H-4eq) will be small (typically 2-5 Hz).
Cis Isomer: The cis isomer is often more conformationally flexible. The relationship between the methine proton and its neighbors will be a mix of axial-equatorial and equatorial-axial interactions, resulting in smaller, averaged coupling constants (typically in the 2-7 Hz range).[2] The observation of two significantly different coupling constants for a methine proton is a strong indicator of the trans isomer.
¹³C NMR Analysis: The Impact of Steric Compression
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory evidence. The key principle here is the gamma-gauche (γ-gauche) effect , a steric phenomenon that causes an upfield shift (lower ppm value) for a carbon nucleus when it is in a gauche (1,4-syn-axial) relationship with another carbon or bulky substituent three bonds away.[3][4]
In the cis isomer, the pseudo-axial substituent will cause steric compression on the syn-axial carbons of the ring. For instance, the carbon of a pseudo-axial bromomethyl group will sterically interact with the C2 and C4 carbons of the cyclobutane ring, causing these carbons (and potentially the bromomethyl carbon itself) to be shielded and appear at a higher field (lower ppm) compared to the corresponding carbons in the less-strained trans isomer.[3][5]
Comparative Summary of Expected NMR Data
The following table summarizes the anticipated ¹H and ¹³C NMR characteristics for the cis and trans isomers of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. These are predictive values based on established principles.
Parameter
Cis Isomer (Expected)
Trans Isomer (Expected)
Rationale
¹H: H-1/H-3 Chemical Shift (δ)
Broader, averaged signals.
Sharper, more defined signals.
Conformational flexibility in cis vs. more rigid conformation in trans.
¹H: H-1/H-3 Coupling (³JHH)
Smaller, averaged values (e.g., 2-7 Hz).
Two distinct couplings: one large (8-12 Hz, J_trans_) and one small (2-5 Hz, J_cis_).
Gauche relationships in cis vs. anti-periplanar relationships in trans.[6]
¹³C: Ring Carbons (C2/C4)
Shifted upfield (lower ppm).
Shifted downfield (higher ppm).
Steric compression (γ-gauche effect) from pseudo-axial substituent in cis isomer.[3]
When ambiguity remains, or for absolute confirmation, a 2D NOESY experiment is the ultimate arbiter. This technique detects through-space correlations between protons that are physically close to each other (typically < 5 Å), regardless of their bonding connectivity.[7][8]
For the cis isomer: A clear NOE cross-peak will be observed between the methine proton at C1 (H-1) and the methine proton at C3 (H-3), as they are on the same face of the ring and thus in close spatial proximity. An NOE may also be seen between one of these methine protons and the protons of the other substituent's methylene/methine group.
For the trans isomer: No NOE cross-peak will be observed between H-1 and H-3, as they are on opposite faces of the ring and therefore too far apart. Instead, NOEs will be seen between each methine proton and the ring protons on the same face.
The presence or absence of this single H-1/H-3 cross-peak provides an unequivocal assignment of the stereochemistry.
Experimental Protocol
The following provides a standardized workflow for acquiring the necessary NMR data.
1. Sample Preparation:
a. Accurately weigh 5-10 mg of the Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate sample.
b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution.
c. Transfer the solution to a standard 5 mm NMR tube.
d. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.
2. NMR Data Acquisition:
a. Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
b. ¹H NMR:
i. Acquire a standard one-dimensional proton spectrum.
ii. Ensure the spectral width covers the entire expected range (e.g., 0-10 ppm).
iii. Use a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
iv. Carefully process the data (Fourier transform, phase correction, and baseline correction) and integrate all signals.
c. ¹³C NMR:
i. Acquire a proton-decoupled ¹³C spectrum.
ii. Use a sufficient number of scans to obtain good signal intensity, as ¹³C is an insensitive nucleus.
d. 2D NOESY:
i. Set up a standard 2D NOESY experiment.
ii. Use a mixing time appropriate for a small molecule (typically 500-800 ms).
iii. Acquire a sufficient number of increments in the indirect dimension to achieve good resolution.
3. Data Analysis:
a. Process all spectra using appropriate software.
b. For the ¹H spectrum, accurately measure the coupling constants (J-values) for the methine proton multiplets.
c. For the NOESY spectrum, identify all cross-peaks, paying special attention to the correlation (or lack thereof) between the H-1 and H-3 methine protons.
By systematically applying this combination of 1D and 2D NMR techniques, researchers can confidently and accurately distinguish between the cis and trans isomers of 1,3-disubstituted cyclobutanes, ensuring the integrity of their chemical synthesis and downstream applications.
Comparative Reactivity Profile: Bromomethyl Cyclopropane vs. Bromomethyl Cyclobutane
Executive Summary In medicinal chemistry and organic synthesis, the choice between (Bromomethyl)cyclopropane (BMCP) and (Bromomethyl)cyclobutane (BMCB) is rarely a simple swap of ring size. It is a choice between two dis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry and organic synthesis, the choice between (Bromomethyl)cyclopropane (BMCP) and (Bromomethyl)cyclobutane (BMCB) is rarely a simple swap of ring size. It is a choice between two distinct reactivity manifolds driven by ring strain and orbital alignment.[1]
While both reagents serve as homologous electrophiles for introducing cycloalkylmethyl groups, their behaviors diverge radically under reactive conditions:
Bromomethyl Cyclopropane (BMCP): Characterized by extreme electronic lability . It exhibits exceptionally fast solvolysis (
) rates due to -conjugation (Walsh orbitals) but carries a high risk of ring-opening to homoallylic systems. It is a "fast" radical clock ().
Bromomethyl Cyclobutane (BMCB): Characterized by kinetic stability . It is significantly more resistant to ring opening in radical manifolds (
) and slower to solvolyze. However, under cationic conditions, it is prone to ring expansion (to cyclopentyl systems).
Key Takeaway: Use BMCB when radical stability or robust alkylation conditions are required. Use BMCP only under strictly controlled conditions (low temperature) or when the specific "cyclopropylcarbinyl" electronic effects are desired.
Mechanistic Foundations
To predict the outcome of reactions involving these halides, one must understand the structural forces at play.
Orbital Architecture[2]
Cyclopropane (The Walsh Model): The C-C bonds in the cyclopropane ring are bent, with significant
-character. These "Walsh orbitals" can overlap with an adjacent empty -orbital (cation) or half-filled orbital (radical) on the exocyclic carbon. This provides stabilization similar to a double bond (allylic resonance) but facilitates rapid rearrangement.
Cyclobutane (Puckered Ring): The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. It lacks the intense
-conjugation of the cyclopropane ring. Consequently, the activation energy to reach a transition state involving the ring is higher.
Strain Energy Release
The driving force for rearrangement is the relief of ring strain (I-strain).
Cyclopropane: ~27.5 kcal/mol strain.
Cyclobutane: ~26.5 kcal/mol strain.
Note: While the total strain is similar, the kinetic barrier to releasing this strain via ring opening is much lower for the cyclopropyl system due to the orbital overlap mentioned above.
Reaction Class 1: Nucleophilic Substitution (
&
)[3]
(Solvolysis) and Cationic Rearrangement
This is the most critical differentiator. Under conditions that promote carbocation formation (polar protic solvents, Lewis acids), these two reagents enter a shared "cationic manifold" but at vastly different rates.
BMCP: Ionizes 10–120 times faster than BMCB. The resulting cyclopropylcarbinyl cation is stabilized by the ring but is in rapid equilibrium with the cyclobutyl and homoallyl cations.
BMCB: Ionizes slowly. Once formed, the cyclobutyl cation often rearranges to the more stable cyclopentyl cation (ring expansion) rather than opening to a chain.
Visualization: The Cationic Manifold
The following diagram illustrates the non-classical ion equilibrium established by Roberts and Mazur.
Caption: The cationic equilibrium. Note that BMCP enters the manifold rapidly, while BMCB is prone to irreversible ring expansion to cyclopentane.
(Direct Displacement)
In pure
reactions (strong nucleophile, aprotic solvent), both reagents are sterically hindered compared to simple primary halides (e.g., ethyl bromide).
Reactivity Order: Ethyl Br > BMCP
BMCB > Neopentyl Br.
BMCP: The hydrogens on the ring shield the backside attack trajectory.
BMCB: The puckered ring creates significant steric bulk.
Practical Implication:
reactions require elevated temperatures or highly polar aprotic solvents (DMSO, DMF) to proceed efficiently.
Reaction Class 2: Radical & Metal-Mediated Chemistry
This section is vital for Grignard formation and radical coupling. The difference in "Radical Clock" rates is the defining feature here.
The Radical Clock
When a radical is generated at the methylene position (e.g., during Grignard formation or radical reduction):
Cyclopropylmethyl Radical: Opens to the 3-butenyl (homoallyl) radical at a rate of
at 25°C. This is extremely fast.
Cyclobutylmethyl Radical: Opens to the 4-pentenyl radical at a rate of
. This is slow enough to be outcompeted by bimolecular trapping.
Caption: Comparative radical rearrangement rates. The BMCP radical opens almost instantaneously, while the BMCB radical is kinetically stable.
Grignard Reagent Stability[2]
BMCP Grignard: If prepared at reflux, it will yield primarily the linear 3-butenyl magnesium bromide. Must be prepared at low temperature.
BMCB Grignard: Can typically be prepared at room temperature or gentle reflux with minimal ring opening.
Comparative Data Summary
Feature
(Bromomethyl)cyclopropane
(Bromomethyl)cyclobutane
Structure
3-membered ring (Planar/Bent bonds)
4-membered ring (Puckered)
Relative Rate
High (100x vs BMCB)
Low (1x)
Cationic Fate
Scrambles (Cyclopropyl/Cyclobutyl/Homoallyl)
Expands (Cyclopentyl)
Reactivity
Moderate (Hindered)
Moderate (Hindered)
Radical Rearrangement
Extremely Fast ()
Slow ()
Grignard Stability
Unstable > 0°C (Opens to alkene)
Stable at RT
Experimental Protocols
Protocol A: Preparation of Cyclopropylmethyl Magnesium Bromide (Low-Temp)
Use this protocol to prevent ring opening of BMCP.
Setup: Flame-dry a 3-neck flask equipped with a low-temperature thermometer, addition funnel, and
inlet.
Activation: Add Mg turnings (1.2 equiv) and cover with anhydrous THF. Activate with a crystal of
or dibromoethane.
Initiation: Cool the system to -20°C . Add 5% of the BMCP solution. If initiation is sluggish, warm briefly to 0°C until color fades, then immediately cool back to -30°C to -40°C .
Addition: Add the remaining BMCP dropwise, maintaining the internal temperature below -20°C .
Reaction: Stir at -20°C for 2 hours. Use immediately at low temperature.
Validation: Quench an aliquot with
. NMR should show the cyclopropylmethyl deuteride, not the alkene.
Solution: Prepare a saturated solution of NaI in dry acetone (15% w/v).
Procedure: In parallel tubes, add 1 mL of NaI/acetone solution.
Addition: Add 0.1 mL of:
Tube 1: Ethyl Bromide (Control - Fast)
Tube 2: (Bromomethyl)cyclopropane
Tube 3: (Bromomethyl)cyclobutane
Observation:
Ethyl Bromide: Precipitate (NaBr) forms within 1–2 minutes at RT.
BMCP/BMCB: Will likely require heating to 50°C to observe significant precipitation, confirming steric hindrance relative to primary alkyl halides.
References
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in Carbonium Ion-type Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link
Newcomb, M., & Glenn, A. G. (1989). Kinetics of the cyclopropylcarbinyl radical ring opening. Journal of the American Chemical Society. Link
Maillard, B., & Walton, J. C. (1981).[2] The ring-opening reactions of cyclobutylmethyl and cyclobutenylmethyl radicals.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] Link
BenchChem. (2025). Technical Support: Grignard Reagent Formation with Cyclopropylmethyl Halides. Link
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Steric Hindrance.[4][5][6][7][8] Link
Operational Guide: Safe Disposal of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
[1] Executive Summary & Hazard Classification[2][3] Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is not merely "organic waste."[1][2][3][4] It is a functionalized alkyl bromide possessing a strained cyclobutane ring...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Classification[2][3]
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is not merely "organic waste."[1][2][3][4] It is a functionalized alkyl bromide possessing a strained cyclobutane ring and a labile Boc-protective group.[1]
From a disposal and safety perspective, this molecule must be treated as a Potentially Mutagenic Alkylating Agent .[1] The presence of the primary alkyl bromide (
) makes it a potent electrophile capable of alkylating biological macromolecules (DNA/RNA).
Secondary Risk: Acid Sensitivity.[1] The tert-butyl carbamate (Boc) group decomposes in acidic media, releasing isobutylene gas and generating the free amine, which may alter toxicity profiles.[1]
Do not dispose of pure material or concentrated residues directly into general waste drums without first considering deactivation.[1] For glassware rinsing, spill cleanup, or trace residue destruction, you must use a Nucleophilic Quench System .[1]
We utilize Sodium Thiosulfate (
) as the primary deactivation agent.[1] This transforms the reactive alkyl bromide into a non-toxic, water-soluble Bunte salt.[1]
Acetonitrile or Ethanol (Do not use chlorinated solvents for the quench step).[1]
Reaction Time
Minimum 12 hours (Overnight recommended).
Validation
Molar Calculation (Ensure >20-fold molar excess of Thiosulfate).
Protocol:
Dissolve: Dissolve the residue or waste material in a minimal amount of Acetonitrile.[1]
Mix: Slowly add the 10% Sodium Thiosulfate solution. A biphasic mixture may form; vigorous stirring is required.[1]
Buffer (Optional but Recommended): Add a small amount of Sodium Bicarbonate (
) to maintain a neutral pH.[1] Reasoning: This prevents acid-catalyzed Boc-deprotection.[1]
Wait: Allow to stir overnight at room temperature.
Disposal: The resulting solution is now a mixture of organic solvent and aqueous salts.[1] It must still be disposed of as Halogenated Organic Waste , but the acute alkylating hazard is neutralized.[1]
Waste Stream Segregation Logic
The following diagram illustrates the decision matrix for disposing of this specific compound. This logic prevents cross-contamination and dangerous side reactions (e.g., mixing with acids).[1]
Figure 1: Decision matrix for segregating waste based on physical state and concentration.[1]
Gloves: Double-gloving is mandatory.[1] Nitrile (minimum 5 mil) is generally effective for short contact, but Silver Shield/Laminate gloves are required for spill cleanup of concentrated stock.[1]
Respiratory: If handling solid powder outside a fume hood, a P100 particulate respirator is required.[1]
Spill Cleanup (Solid)
Isolate: Evacuate the immediate area.
Dampen: Do not dry sweep.[1] Cover the spill with a paper towel dampened with Sodium Thiosulfate solution .[1] This prevents dust generation and begins immediate quenching.[1]
Collect: Scoop the damp material into a wide-mouth jar.
Risk:[1][4][8][9][10][11] Formation of organic azides (from the alkyl bromide), which are potential explosives.[1]
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Codes for Halogenated Solvents (F001-F002).
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referencing Thiosulfate quenching of alkyl halides).
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance.